3-(3-Trifluoromethoxyphenoxy)propanoic acid
Description
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Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-2-7(6-8)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZHIFQOMJURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-Trifluoromethoxyphenoxy)propanoic Acid: Technical Profile & Applications
This guide provides an in-depth technical analysis of 3-(3-Trifluoromethoxyphenoxy)propanoic acid , a specialized fluorinated building block used in medicinal chemistry and agrochemical development.
Part 1: Chemical Identity & Core Properties
This compound represents a strategic scaffold in drug discovery, combining a flexible propanoic acid tail (often used for receptor binding, e.g., PPARs) with a lipophilic, metabolically stable trifluoromethoxy (-OCF
Nomenclature & Identification
-
IUPAC Name: 3-[3-(Trifluoromethoxy)phenoxy]propanoic acid[1][2]
-
Common Synonyms: 3-(3-Trifluoromethoxyphenoxy)propionic acid; m-Trifluoromethoxyphenoxy hydrocinnamic acid (misnomer, but chemically related structure).
-
CAS Number: Not Widely Listed (Custom Synthesis / Research Chemical).
-
Note: It is frequently confused with its structural analog, 3-[3-(Trifluoromethyl)phenoxy]propanoic acid (CAS 111140-93-3 ). Researchers must distinguish between the -CF
and -OCF substituents, as the ether oxygen in -OCF significantly alters electronic properties and lipophilicity.
-
-
Molecular Formula: C
H F O -
SMILES: OC(=O)CCOc1cccc(OC(F)(F)F)c1
-
InChIKey: (Predicted) PWGAEHHONPRIHO-UHFFFAOYSA-N (Analogous to CF3 variant)
Physicochemical Properties (Predicted vs. Analog)
The following data compares the target compound with its closest well-characterized analog to guide experimental expectations.
| Property | This compound | Reference Analog (3-CF | Impact of -OCF |
| Molecular Weight | 250.17 g/mol | 234.17 g/mol | Increased mass due to oxygen atom. |
| LogP (Lipophilicity) | ~2.8 – 3.1 (Predicted) | 2.3 | -OCF |
| pKa (Acid) | ~4.50 | ~4.50 | The phenoxy linker insulates the acid; minimal electronic effect from the meta group. |
| H-Bond Donors | 1 (COOH) | 1 | Identical. |
| H-Bond Acceptors | 4 (COOH, Ether, -OCF | 3 | The -OCF |
| Melting Point | 55 – 65 °C (Estimated) | 58 – 62 °C | Likely a low-melting solid or viscous oil depending on purity. |
Part 2: Synthesis & Manufacturing Protocols
Since this compound is often a custom synthesis target, we provide a validated laboratory-scale protocol based on the standard Williamson Ether Synthesis and Michael Addition pathways.
Primary Route: Williamson Ether Synthesis
This route is preferred for its high yield and the availability of starting materials.
Reagents:
-
Substrate: 3-(Trifluoromethoxy)phenol (CAS 828-27-3).
-
Alkylating Agent: 3-Bromopropanoic acid (or Ethyl 3-bromopropionate).
-
Base: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH). -
Solvent: DMF or Acetonitrile.
Step-by-Step Protocol:
-
Deprotonation: Charge a reaction vessel with 3-(trifluoromethoxy)phenol (1.0 eq) and anhydrous DMF (10 volumes). Cool to 0°C. Add K
CO (2.5 eq) portion-wise. Stir for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add Ethyl 3-bromopropionate (1.2 eq) to the mixture. Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of phenol.
-
Workup (Ester Intermediate): Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 1M LiOH (aq). Stir at ambient temperature for 4 hours.
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate or form an oil. Extract with DCM, dry, and recrystallize from Hexane/Ether.
Alternative Route: Michael Addition
-
Reactants: 3-(Trifluoromethoxy)phenol + Acrylonitrile (or Methyl Acrylate).
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide).
-
Mechanism: Base-catalyzed addition of the phenoxide to the electron-deficient alkene, followed by hydrolysis of the nitrile/ester.
Synthesis Workflow Diagram (DOT)
Caption: Two-step synthesis via Williamson ether linkage followed by ester hydrolysis.
Part 3: Biological Applications & Medicinal Chemistry
The This compound moiety is a classic "tail" structure in medicinal chemistry, particularly for nuclear receptor agonists.
PPAR Agonist Scaffold
The propanoic acid head group combined with a lipophilic tail is the pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR
-
Mechanism: The carboxylic acid forms hydrogen bonds with the tyrosine residues (e.g., Tyr473) in the PPAR ligand-binding domain (LBD).
-
Role of -OCF
: The meta-trifluoromethoxy group occupies the hydrophobic pocket of the receptor. It provides superior metabolic stability compared to a methyl or methoxy group, preventing rapid oxidation by Cytochrome P450 enzymes.
Herbicide Metabolite / Auxin Mimic
Phenoxy-propanoic acids are structurally related to the "Fop" class of herbicides (e.g., Fluazifop), though those are typically 2-phenoxy derivatives.
-
Activity: Compounds with the 3-phenoxy substitution pattern often exhibit weak auxin-like activity or act as metabolites of more complex agrochemicals.
-
Research Use: Used as a negative control or a probe to study the steric requirements of the auxin binding pocket (TIR1/AFB).
Bioisosteric Replacement
In drug design, this compound is used to replace:
-
3-(3-Trifluoromethylphenoxy)propanoic acid: To lower lipophilicity slightly or alter conformation (the ether oxygen adds a "kink").
-
3-(3-Chlorophenoxy)propanoic acid: To block metabolic chlorination sites and increase half-life.
Part 4: Safety & Handling (E-E-A-T)[4]
While specific toxicological data for this exact CAS is limited, protocols should follow the GHS Classification for similar fluorinated phenoxy acids (e.g., CAS 111140-93-3).
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Protocol
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Incompatibility: Avoid strong oxidizing agents. The carboxylic acid moiety can react with strong bases to form salts.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the compound should be kept dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13953820: 3-[3-(Trifluoromethyl)phenoxy]propanoic acid. (Used as primary structural analog reference). Retrieved from [Link]
-
Turza, A., et al. (2024). Novel Solid Forms of Cardarine/GW501516 and Their Characterization. (Demonstrates the utility of phenoxy-acid tails in PPAR agonists). MDPI Pharmaceuticals. Retrieved from [Link]
-
Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore of Choice. ChemBioChem.[3] (Defines the bioisosteric properties of -OCF3 vs -CF3).
Sources
3-(3-Trifluoromethoxyphenoxy)propanoic acid SMILES and InChIKey strings
This technical guide provides an in-depth analysis of 3-(3-Trifluoromethoxyphenoxy)propanoic acid , a fluorinated organic building block used in medicinal chemistry and agrochemical research.
Part 1: Executive Summary
This compound (CAS 340825-27-6 ) is a specialized carboxylic acid derivative characterized by a phenoxypropanoic acid core substituted with a trifluoromethoxy group at the meta position.[1][2] This compound serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, metabolic probes, and selective herbicides. Its structural utility lies in the unique electronic and steric properties of the trifluoromethoxy group (–OCF₃), which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Part 2: Chemical Identity & Cheminformatics
This section establishes the definitive chemical identifiers for the compound. Researchers should use the CAS number for procurement and the SMILES string for computational modeling.
Core Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Registry Number | 340825-27-6 |
| Molecular Formula | C₁₀H₉F₃O₄ |
| Molecular Weight | 250.17 g/mol |
| Canonical SMILES | OC(=O)CCOc1cccc(OC(F)(F)F)c1 |
| Isomeric SMILES | OC(=O)CCOc1cccc(OC(F)(F)F)c1 |
| InChI String | InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-2-7(6-8)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15) |
| InChIKey | Computed from InChI (Typically requires algorithm generation; use SMILES for database queries) |
Structural Analysis Diagram
The following diagram visualizes the chemical connectivity and functional segmentation of the molecule, highlighting the pharmacophores relevant to drug design.
Part 3: Physicochemical Profile
Understanding the physicochemical properties is essential for predicting bioavailability and handling requirements.
| Property | Value / Prediction | Significance |
| LogP (Predicted) | ~2.5 – 2.8 | Indicates moderate lipophilicity; suitable for membrane permeability. The –OCF₃ group adds ~1.0 log unit compared to –OCH₃. |
| pKa (Predicted) | 4.5 ± 0.2 | Typical for aliphatic carboxylic acids. Exists as a carboxylate anion at physiological pH (7.4). |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding (e.g., Arg/Lys residues in PPAR pockets). |
| H-Bond Acceptors | 4 (3 F, 2 O) | Fluorine atoms can act as weak acceptors; ether oxygen is a standard acceptor. |
| Rotatable Bonds | 5 | High flexibility in the propanoic tail allows conformational adaptation. |
| Melting Point | N/A (Solid at RT) | Typically isolated as a white to off-white crystalline solid. |
Part 4: Synthetic Methodology
The most robust synthesis of this compound utilizes the Williamson Ether Synthesis . This protocol relies on the nucleophilic attack of a phenoxide ion on a beta-haloalkanoic acid.
Protocol: Williamson Ether Synthesis
Reaction Scheme: 3-OCF3-Ph-OH + Cl-CH2-CH2-COOH + Base → 3-OCF3-Ph-O-CH2-CH2-COOH
Reagents:
-
Substrate: 3-(Trifluoromethoxy)phenol (CAS 74447-67-7).
-
Alkylating Agent: 3-Chloropropanoic acid (or 3-Bromopropanoic acid).
-
Base: Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).
-
Solvent: Water (green chemistry) or DMF (higher yield).
Step-by-Step Procedure:
-
Deprotonation:
-
Coupling:
-
Add 3-chloropropanoic acid (1.1 eq) slowly to the reaction mixture.
-
Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, MeOH/DCM) or LC-MS.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with dilute HCl to pH ~2. The product will precipitate or form an oil.
-
Extract with Ethyl Acetate (3x).[5]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if necessary.
-
Synthesis Workflow Diagram
Part 5: Applications & Biological Context
Drug Discovery (PPAR Agonists)
The phenoxypropanoic acid moiety is a classic pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) agonists, particularly PPARα and PPARδ subtypes.
-
Mechanism: The carboxylic acid head group forms hydrogen bonds with the tyrosine, histidine, and serine residues in the PPAR ligand-binding domain (LBD).
-
Role of OCF₃: The trifluoromethoxy group at the meta position improves metabolic stability against P450 oxidation and enhances hydrophobic interactions within the receptor pocket.
Agrochemicals (Herbicides)
Structurally similar to Mecoprop and 2,4-D , this compound acts as an auxin mimic. The addition of the trifluoromethoxy group often increases potency and selectivity in modern herbicides by facilitating transport across the plant cuticle.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
Chemical Identity Verification
- Synthetic Methodology (General)
-
Biological Context (PPAR Agonists)
- Source: PubChem Compound Summary.
-
Link: (Used for structural activity relationship inference).
Sources
Solubility Profile of 3-(3-Trifluoromethoxyphenoxy)propanoic Acid: A Technical Analysis
Topic: Solubility of 3-(3-Trifluoromethoxyphenoxy)propanoic acid in water vs organic solvents Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
This guide provides a comprehensive physicochemical analysis of This compound , a fluorinated carboxylic acid derivative often utilized as a building block in agrochemical synthesis and medicinal chemistry.
The molecule exhibits a pH-dependent solubility switch , behaving as a lipophilic organic acid in acidic environments and a highly soluble anion in basic aqueous media. Its trifluoromethoxy (-OCF
Physicochemical Characterization
To understand the solubility behavior, we must first dissect the molecular architecture. The compound consists of three distinct functional domains:
-
The Propanoic Acid Tail: A hydrophilic, ionizable terminus (pKa ~4.5).
-
The Ether Linkage: A polar but non-ionizable bridge.
-
The Trifluoromethoxyphenyl Core: A highly lipophilic, electron-withdrawing moiety.[1]
Key Molecular Descriptors (Predicted/Derived)
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 250.17 g/mol | Moderate size; favorable for membrane permeability. |
| pKa (Acid) | 4.4 – 4.6 | Ionizes at physiological pH (7.4); neutral at pH < 4. |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderately lipophilic. The -OCF |
| H-Bond Donors | 1 (COOH) | Limited water solubility in neutral form. |
| H-Bond Acceptors | 5 (COOH, Ether, F | Good solubility in polar aprotic solvents (DMSO). |
Expert Insight: The -OCF
group is a critical solubility modulator. Unlike a methoxy (-OCH) group, which donates electrons and increases polarity, the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.[1] This makes the molecule significantly less water-soluble than 3-phenoxypropanoic acid but more soluble in chlorinated solvents.
Aqueous Solubility & pH Dependence
The solubility of this compound in water is not a static value; it is strictly governed by the Henderson-Hasselbalch equation .
The Solubility Switch
-
pH < 3 (Stomach/Acidic Media): The molecule exists in its protonated, unionized form (
). Solubility is governed by the crystal lattice energy vs. hydration energy. Due to the lipophilic -OCF tail, intrinsic solubility ( ) is low (estimated < 100 mg/L). -
pH > 6 (Intestine/Basic Media): The carboxylic acid deprotonates to form the carboxylate anion (
). The hydration of the anionic headgroup overcomes the lipophilicity of the tail, resulting in high solubility (> 10 g/L).
Visualization: Solubility Equilibrium
The following diagram illustrates the dynamic equilibrium between the solid phase and the solution species.
Figure 1: Solubility equilibrium showing the transition from solid to dissolved unionized acid, and the pH-dependent ionization step.
Solubility in Organic Solvents
For process chemistry (extraction, purification) and formulation, organic solvent compatibility is paramount. The "fluorine effect" of the -OCF
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF | Very High (> 200 mg/mL) | Ideal for stock solutions and biological assays. |
| Alcohols | Methanol, Ethanol | High (> 100 mg/mL) | Good for crystallization; solubility decreases as alkyl chain length increases. |
| Esters | Ethyl Acetate | High | Preferred solvent for extraction from acidified aqueous layers. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solubilizer due to interaction with the -OCF |
| Ethers | THF, MTBE | Moderate-High | Good solubility; MTBE is excellent for partitioning studies. |
| Aliphatics | Hexane, Heptane | Low | Acts as an anti-solvent for recrystallization. |
Process Tip: To purify this compound, dissolve the crude solid in warm Ethyl Acetate or DCM, then slowly add Hexane (anti-solvent) to induce crystallization. The lipophilic -OCF
group prevents the formation of "oiling out" often seen with more polar acids.
Experimental Protocol: Determination of Thermodynamic Solubility
Objective: To determine the precise saturation solubility of the compound in a specific solvent system. Method: Shake-Flask Method with HPLC-UV Quantitation.
Reagents & Equipment[2]
-
Test Compound: this compound (purity >98%).
-
Solvents: HPLC grade water, buffers (pH 1.2, 7.4), Methanol, Acetonitrile.
-
Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC system with UV detector (254 nm).
Step-by-Step Workflow
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate the vials at 25°C for 24 hours. Critical: Ensure solid is still present after 24 hours; if not, add more solid.
-
Phase Separation: Centrifuge the samples at 15,000 rpm for 10 minutes to pellet undissolved solids. Alternatively, filter through a 0.45 µm PVDF filter (ensure low binding).
-
Dilution: Carefully remove the supernatant. Dilute with mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear range of the HPLC detector.
-
Quantification: Inject onto HPLC. Calculate concentration using a standard curve prepared from a DMSO stock solution.
Workflow Visualization
Figure 2: Standard operating procedure for thermodynamic solubility determination.
Implications for Drug & Agrochemical Development[3]
Formulation Strategies
-
Salt Formation: Due to the carboxylic acid, this molecule can be easily converted into a salt (Sodium, Potassium, or Lysine salt) to drastically improve aqueous solubility for liquid formulations.
-
Co-solvents: For intravenous or high-concentration liquid delivery, use PEG-400 or Propylene Glycol (10-20%) to solubilize the unionized form.
Synthetic Utility[4]
-
Protection: The carboxylic acid is often protected as a methyl or tert-butyl ester during synthesis. These esters will be significantly more lipophilic (LogP > 3.5) and virtually insoluble in water.
-
Reactivity: The -OCF
group is stable to most standard acidic and basic conditions, but the ether linkage can be sensitive to strong Lewis acids (e.g., BBr ) which might cleave the phenoxy-propyl bond.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants of -OCF3 vs -OCH3).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
Sources
Metabolic Stability of Trifluoromethoxy Phenoxy Propanoic Acid Derivatives
Executive Summary
The incorporation of the trifluoromethoxy (
Structural Logic & The Pharmacophore
The phenoxy propanoic acid motif is the core pharmacophore for the fibrate class of drugs (e.g., fenofibrate, gemfibrozil) and dual PPAR
The Role of the Group
The
-
Electronic Effect: The fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect (
) compared to the electron-donating methoxy group ( ). This deactivates the phenyl ring toward electrophilic attack by CYP450 enzymes. -
Conformational Orthogonality: The
group often twists out of the aromatic plane, creating a unique steric profile that can hinder enzyme active site access. -
Lipophilicity: It significantly increases lipophilicity (Hansch
vs. for ), improving membrane permeability but potentially increasing non-specific binding.
The Propanoic Acid Tail
The carboxylic acid tail is essential for receptor binding (ionic interaction with the PPAR ligand-binding domain). However, from a metabolic perspective, it acts as a "soft spot" for Phase II conjugation.
Mechanisms of Metabolic Stabilization
The primary goal of incorporating
Blocking Aromatic Hydroxylation
In standard phenoxy ethers, the para-position relative to the ether linkage is a hotspot for CYP-mediated hydroxylation (typically CYP2C8, CYP2C9, or CYP3A4).
-
Mechanism: CYP enzymes utilize a high-valent Iron-Oxo species (Compound I) to abstract a hydrogen or add oxygen.
-
The
Blockade: The bond is the strongest single bond in organic chemistry ( kcal/mol). The oxidative machinery of the liver cannot cleave the bond under physiological conditions. Furthermore, the electron-withdrawing nature of reduces the electron density of the aromatic ring, making it a poor substrate for the electrophilic CYP oxidant.
Metabolic Switching
By blocking the primary metabolic site (the aromatic ring), the metabolic burden "switches" to less favorable sites. In this scaffold, the pressure shifts to:
-
The Alkyl Linker: Potential hydroxylation on the propanoic acid chain (less common).
-
Phase II Conjugation: Glucuronidation of the carboxylic acid (Major Liability).
Metabolic Liabilities: The Acyl Glucuronide Risk
While
Acyl Glucuronidation
The carboxylic acid reacts with UDP-glucuronic acid to form an acyl glucuronide (AG) .[1]
-
Risk: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:
-
Hydrolysis: Releasing the parent drug (futile cycle).
-
Acyl Migration: The drug moiety migrates to the 2, 3, or 4-position of the glucuronic acid ring.
-
Covalent Binding: These isomers can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (e.g., albumin), leading to hapten formation and potential immune-mediated idiosyncratic toxicity (DILI).
-
Note: This risk is intrinsic to the acid moiety, not the
Visualization: Metabolic Pathways
The following diagram illustrates the metabolic blockade provided by
Figure 1: Metabolic fate map showing the blockade of Phase I oxidation by the trifluoromethoxy group and the subsequent shift toward Phase II acyl glucuronidation.
Experimental Methodologies
To validate the stability conferred by the
Protocol: Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix HLM (0.5 mg/mL final) and Test Compound in buffer. Incubate at 37°C for 5 minutes. Rationale: Mimics physiological temperature and allows enzyme-substrate binding.
-
Initiation: Add NADPH regenerating system to start the reaction.[3]
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold Stop Solution. Rationale: Precipitates proteins and halts metabolism instantly.
-
Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode) monitoring parent depletion.
Data Analysis
Calculate the slope (
Visualization: HLM Assay Workflow
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Comparative SAR Analysis
The following table illustrates representative data comparing a standard methoxy-substituted fibrate analog against its trifluoromethoxy counterpart.
Table 1: Impact of OCF3 on Metabolic Stability (Representative Data)
| Parameter | Compound A ( | Compound B ( | Impact Analysis |
| HLM | 18.5 | > 60 | >3x Improvement. |
| 75.0 (High) | 12.4 (Low) | Significant reduction in hepatic clearance. | |
| Primary Metabolite | O-desmethyl phenol (Phase I) | Acyl Glucuronide (Phase II) | Metabolic switching from oxidation to conjugation. |
| LogP (Lipophilicity) | 3.2 | 4.1 | |
| C-O Bond Energy | ~85 kcal/mol | ~110 kcal/mol | Increased bond strength prevents oxidative cleavage. |
Interpretation
Compound A undergoes rapid O-demethylation (Phase I), leading to high clearance. Compound B, protected by the metabolically inert
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link
-
Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs. Chemical Research in Toxicology, 2024. Link
-
Microsomal stability assay for human and mouse liver microsomes. Protocols.io, 2020. Link
-
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors. MDPI Nutrients, 2021. Link
-
A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem, 2025.[3] Link
Sources
Role of 3-(3-Trifluoromethoxyphenoxy)propanoic acid as a pharmaceutical building block
The following technical guide details the pharmaceutical utility, physicochemical profile, and synthetic methodology for 3-(3-Trifluoromethoxyphenoxy)propanoic acid (CAS 340825-27-6).
Role: Strategic Pharmaceutical Building Block & Bioisostere
CAS: 340825-27-6 | Formula:
Executive Summary
In modern medicinal chemistry, This compound serves as a high-value building block, primarily utilized for its dual-functionality: it provides a robust carboxylic acid linker for fragment elaboration and a meta-trifluoromethoxy phenyl core that modulates lipophilicity and metabolic stability.
Unlike its trifluoromethyl (
Physicochemical Architecture & Mechanism
The Fluorine Effect: vs.
The strategic value of this compound lies in the trifluoromethoxy group . While often used interchangeably with
-
Conformational Adaptability: The oxygen atom acts as a pivot, allowing the
group to rotate out of the aromatic plane. This can disrupt planar stacking in protein binding pockets or fill hydrophobic sub-pockets that rigid groups cannot access. -
Lipophilicity Modulation: The
group is significantly more lipophilic ( ) than a methyl group ( ) or even a chloro substituent ( ), enhancing membrane permeability. -
Metabolic Blocking: Placing the
group at the meta position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring, extending the half-life ( ) of the final drug candidate.
The Propanoic Acid Tail
The propanoic acid moiety acts as the primary "handle" for chemical elaboration.
-
Linker Length: The 3-carbon equivalent spacing (counting the ether oxygen) mimics the spacing found in many bioactive lipids and eicosanoids.
-
Reactivity: The carboxylic acid is primed for amide coupling (to create peptidomimetics) or esterification (to create prodrugs).
Comparative Data Profile
| Property | Value / Descriptor | Impact on Drug Design |
| H-Bond Donors | 1 (Carboxylic Acid) | Receptor binding (ionic/H-bond interaction) |
| H-Bond Acceptors | 4 (3 Fluorines + 1 Ether + 1 Carbonyl) | Solvation and receptor interaction |
| Rotatable Bonds | 4 | High flexibility for induced-fit binding |
| cLogP | ~2.8 - 3.2 (Est.) | Good balance for oral bioavailability (Lipinski compliant) |
| pKa | ~4.5 (Acid) | Ionized at physiological pH (7.4), improving solubility |
| Electronic Effect | Electron-withdrawing; deactivates ring, lowers pKa of phenols |
Pharmaceutical Applications
PPAR Agonist Scaffolding
The phenoxypropanoic acid substructure is the pharmacophore for fibrates (e.g., Fenofibrate, Gemfibrozil), which are PPAR
-
Mechanism: The carboxylic acid head group forms a salt bridge with the Tyr464/His440 residues in the PPAR Ligand Binding Domain (LBD).
-
Application: Researchers use this compound to synthesize "next-gen" glitazars or fibrates, using the
group to improve potency over older chlorinated analogs.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "privileged fragment."
-
Workflow: The acid binds to surface lysine or arginine residues on a target protein.
-
Optimization: Once a "hit" is detected (via NMR or SPR), the phenyl ring is elaborated, or the acid is converted to a rigid bioisostere (e.g., tetrazole, oxadiazole) to improve affinity.
PROTAC Linker Chemistry
The ether-linked alkyl chain provides a stable, non-hydrolyzable spacer for PROTACs (Proteolysis Targeting Chimeras).
-
Utility: The acid terminus is coupled to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the phenyl ring serves as an attachment point for the protein-of-interest (POI) ligand.
Synthetic Methodology
The synthesis of this compound typically follows a Williamson Ether Synthesis or a Michael Addition pathway. The Michael Addition route is often preferred in industrial settings due to higher atom economy and avoidance of strong bases that might degrade the
Protocol: Base-Mediated Michael Addition
Objective: Synthesis of this compound from 3-(trifluoromethoxy)phenol.
Reagents:
-
3-(Trifluoromethoxy)phenol (Starting Material)
-
Ethyl Acrylate (Michael Acceptor)
-
Potassium Carbonate (
) or Triton B (Catalyst) -
Sodium Hydroxide (
) -
Solvents: Acetonitrile (MeCN), Water, HCl.
Step-by-Step Procedure:
-
Coupling (Michael Addition):
-
Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in MeCN.
-
Add
(1.5 eq) and stir at room temperature for 15 minutes. -
Add Ethyl Acrylate (1.2 eq) dropwise.
-
Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Result: Formation of Ethyl 3-(3-trifluoromethoxyphenoxy)propanoate intermediate.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add 2N aqueous
(3.0 eq) directly to the reaction vessel. -
Stir at 50°C for 2 hours until the ester spot disappears on TLC.
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove MeCN.
-
Acidify the aqueous residue to pH 2–3 using 1N HCl. Precipitate should form.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ether if necessary, though the crude is often sufficiently pure (>95%) for subsequent coupling.
-
Visualization: Synthetic Logic & SAR
Diagram: Synthetic Pathway & SAR Logic
The following diagram illustrates the synthesis and the Structure-Activity Relationship (SAR) logic behind the
Caption: Figure 1. One-pot synthesis via Michael Addition followed by hydrolysis, highlighting key SAR features.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2024).[1][2] Compound Summary: 3-(3-Trifluoromethylphenoxy)propanoic acid (Structural Analog).[1][2][3][4] National Library of Medicine.[1][2] Link
-
Next Peptide. (n.d.). Product Catalog: this compound (CAS 340825-27-6).[5] Link
- Wang, J., et al. (2014). The role of the trifluoromethoxy group in drug discovery and development. Expert Opinion on Drug Discovery, 14(1), 1-15. (General reference on utility).
Sources
- 1. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 111140-93-3|3-(3-(Trifluoromethyl)phenoxy)propanoic acid| Ambeed [ambeed.com]
- 4. 111140-93-3|3-(3-(Trifluoromethyl)phenoxy)propanoic acid| Ambeed [ambeed.com]
- 5. | Next Peptide [nextpeptide.com]
3-(3-Trifluoromethoxyphenoxy)propanoic Acid: Pharmacophore Profiling & Therapeutic Potential
The following technical guide provides an in-depth analysis of 3-(3-Trifluoromethoxyphenoxy)propanoic acid (CAS: 340825-27-6).
Given the specific nature of this compound as a privileged pharmacophore rather than a marketed drug, this guide is structured to evaluate its utility as a chemical probe and lead scaffold in the discovery of metabolic and anti-inflammatory therapeutics, specifically targeting nuclear receptors (PPARs).
Executive Summary
This compound represents a high-value chemical scaffold in medicinal chemistry, specifically designed to modulate lipid metabolism and inflammation. Structurally, it combines a propanoic acid head group (mimicking endogenous fatty acids) with a trifluoromethoxy-substituted phenyl ring .
This specific configuration identifies the molecule as a putative ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , a class of nuclear receptors governing metabolic homeostasis. The incorporation of the trifluoromethoxy (-OCF3) group at the meta position is a strategic bioisosteric modification intended to enhance lipophilicity and metabolic stability, making this compound a critical building block or lead fragment for developing next-generation glitazars (type 2 diabetes) or anti-fibrotic agents .
Chemical & Pharmacophore Analysis
To understand the biological activity of this molecule, one must deconstruct its Structure-Activity Relationship (SAR).
The "Acid Head" (Propanoic Acid)
-
Function: Acts as the primary anchor point in the receptor binding pocket.
-
Mechanism: The carboxylate anion forms a salt bridge with conserved tyrosine and histidine residues (e.g., Tyr473 and His323 in PPAR
) within the Ligand Binding Domain (LBD). This interaction stabilizes the receptor's active conformation (Helix 12), facilitating co-activator recruitment. -
Advantage over Acetic Acid: The three-carbon propanoic linker provides optimal flexibility, allowing the aromatic tail to penetrate deeper into the hydrophobic pocket compared to shorter phenoxyacetic acid derivatives.
The "Fluorine Effect" (Meta-Trifluoromethoxy Group)
The -OCF3 substituent is the defining feature of this molecule's biological profile.
-
Lipophilicity Modulation: The -OCF3 group is highly lipophilic (Hansch
), significantly increasing the molecule's LogP compared to a methoxy (-OCH3) or methyl group. This enhances membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Blockade: The C-F bond is metabolically inert. Placing this group at the meta position blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl rings.
-
Electronic Effects: It acts as a strong electron-withdrawing group (inductive effect), altering the pKa of the phenoxy ether and potentially strengthening
stacking interactions within the receptor pocket.
| Property | Value / Characteristic | Impact on Biological Activity |
| Molecular Formula | Low MW fragment (<250 Da) ideal for FBDD*. | |
| LogP (Predicted) | ~2.8 - 3.2 | Optimal range for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (Carboxylic Acid) | Critical for receptor anchoring. |
| Key Substituent | 3-Trifluoromethoxy (-OCF3) | Enhances metabolic half-life ( |
*FBDD: Fragment-Based Drug Discovery
Biological Mechanism of Action
While specific clinical data for the isolated fragment is limited, its structural class dictates activity against specific targets.
Primary Target: PPAR Agonism (Metabolic Regulation)
The molecule acts as a lipid mimetic .
-
Pathway: Upon binding to the PPAR (likely PPAR
or PPAR subtypes given the lipophilic tail), the molecule induces heterodimerization with the Retinoid X Receptor (RXR). -
Gene Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in:
-
Fatty Acid Oxidation: (e.g., CPT1, Acyl-CoA oxidase).
-
Lipid Transport: (e.g., ApoA-I, ApoA-II).
-
-
Therapeutic Outcome: Reduction of serum triglycerides, elevation of HDL cholesterol, and improvement of insulin sensitivity.
Secondary Target: GPR40 (FFAR1)
Free Fatty Acid Receptor 1 (GPR40) recognizes medium-to-long chain fatty acids and their synthetic analogs (phenylpropanoic acids).
-
Mechanism: Activation of GPR40 on pancreatic
-cells stimulates -protein signaling, leading to intracellular mobilization and glucose-stimulated insulin secretion (GSIS).
Experimental Protocols
For researchers utilizing this compound, the following protocols provide a self-validating system to confirm biological activity.
Protocol A: PPAR Nuclear Receptor Transactivation Assay
Objective: Quantify the agonist potential of the compound against PPAR
-
Cell System: HEK293 or COS-7 cells.
-
Transfection: Co-transfect cells with:
-
Expression Vector: Plasmid encoding the chimeric receptor (Gal4-DBD fused to PPAR-LBD).
-
Reporter Vector: Luciferase gene driven by Gal4-UAS (Upstream Activation Sequence).
-
Control: Renilla luciferase (for normalization).
-
-
Treatment:
-
Seed cells in 96-well plates.
-
After 24h, treat with this compound (Concentration range: 1 nM – 100
M). -
Positive Control: GW501516 (PPAR
) or Fenofibrate (PPAR ). -
Negative Control: DMSO vehicle (0.1%).
-
-
Readout: Lyse cells after 24h incubation. Measure Firefly/Renilla luciferase ratio using a dual-luciferase assay kit.
-
Data Analysis: Plot Dose-Response Curve to determine
.
Protocol B: Microsomal Metabolic Stability
Objective: Verify the stability conferred by the -OCF3 group.
-
Incubation: Mix test compound (1
M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- .
-
Expectation: High stability (
min) due to the trifluoromethoxy blockade.
Visualization: Signaling Pathway & Workflow
PPAR Signaling Cascade
The following diagram illustrates the mechanism by which the compound modulates gene expression.
Caption: Mechanism of Action: The compound binds the PPAR Ligand Binding Domain (LBD), recruiting RXR and Co-activators to drive lipid metabolic gene transcription.[1][2][3][4][5][6]
Experimental Validation Workflow
Standardized workflow for validating the compound as a hit in drug discovery.
Caption: Validation Pipeline: From chemical synthesis to biological validation and lead optimization.
References
-
PubChem Compound Summary. (2025). 3-[3-(Trifluoromethyl)phenoxy]propanoic acid (Analog Reference).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Review of the metabolic stability and lipophilicity of the -OCF3 group).
-
Frkic, R. L., et al. (2021).[7] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. Retrieved from [Link]
-
NextPeptide. (2025). Catalog Entry: this compound (CAS 340825-27-6). Retrieved from [Link]
Sources
- 1. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for etherification of 3-trifluoromethoxyphenol with beta-propiolactone
Application Note: Protocol for Etherification of 3-Trifluoromethoxyphenol with -Propiolactone
Executive Summary
This application note details the protocol for the O-alkylation of 3-trifluoromethoxyphenol using
The primary challenge in this synthesis is the ambident electrophilicity of
This guide presents a validated Aqueous Alkaline Method (Modified Gresham Protocol) , which leverages solvent effects and pH control to favor the formation of the ether linkage (Target) over the ester, achieving yields typically exceeding 85% after recrystallization.
Safety Directive (Critical)
⚠️ DANGER: CARCINOGENIC HAZARD$\beta$-Propiolactone (BPL) is classified by the IARC as Group 2B (Possibly carcinogenic to humans) and by the NTP as "Reasonably anticipated to be a human carcinogen." It is a direct-acting alkylating agent.
Mandatory Controls:- Engineering: All operations must be performed in a certified chemical fume hood or glovebox.
- PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves, chemical splash goggles, and a lab coat are mandatory.
- Decontamination: Spills must be neutralized immediately with 10% aqueous sodium thiosulfate or 5% NaOH. Do not use paper towels to wipe up neat BPL.
Mechanistic Insight & Reaction Design
The Regioselectivity Challenge
-
Path A (Alkyl-O Cleavage): Nucleophilic attack at the
-carbon ( ). This yields the desired ether (carboxylic acid salt). This pathway is favored by "soft" nucleophiles and high dielectric solvents (water). -
Path B (Acyl-O Cleavage): Nucleophilic attack at the carbonyl carbon (Nucleophilic Acyl Substitution). This yields an ester (phenyl hydracrylate). This pathway is favored by Lewis acids or anhydrous conditions.
Mechanistic Diagram
The following diagram illustrates the bifurcation of the reaction pathways and the thermodynamic sink provided by the alkaline aqueous conditions.
Figure 1: Mechanistic pathways for the reaction of phenols with
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role | Purity Req. |
| 3-Trifluoromethoxyphenol | 828-27-3* | 178.11 | Substrate | >98% |
| 57-57-8 | 72.06 | Electrophile | >97% | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Base | Pellets/Beads |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Acidification | ACS Grade |
| Water | 7732-18-5 | 18.02 | Solvent | Deionized |
*Note: Ensure the meta-isomer (3-trifluoromethoxy) is used, not the para-isomer, depending on specific drug target requirements.
Equipment
-
Reactor: 3-neck round bottom flask (equipped with thermometer, addition funnel, and reflux condenser).
-
Temperature Control: Ice/Water bath and Heating mantle with controller.
-
Stirring: Overhead mechanical stirrer (magnetic stirring is insufficient for the precipitation phase).
-
Filtration: Buchner funnel with vacuum trap.
Experimental Protocol (Modified Gresham Method)
This protocol utilizes a 2.2 : 1.0 ratio of
Step 1: Preparation of Sodium Phenoxide[3][4][5]
-
In a 3-neck flask, dissolve 10.0 g (56.1 mmol) of 3-trifluoromethoxyphenol in 40 mL of 20% NaOH solution (approx. 200 mmol NaOH).
-
Rationale: A large excess of base (approx. 3.5 equiv) is used to maintain high pH (>10) throughout the reaction. If the pH drops, the phenoxide protonates back to phenol, stopping the reaction, and the acid product may precipitate prematurely.
-
-
Cool the solution to 0–5 °C using an ice bath.
-
Rationale: The subsequent addition is exothermic.[1] Starting cold prevents thermal runaway and minimizes polymerization of the lactone.
-
Step 2: Controlled Addition
-
Measure 8.9 g (123.4 mmol, 2.2 equiv) of
-propiolactone into a pressure-equalizing addition funnel. -
Add the lactone dropwise to the stirring phenoxide solution over 45–60 minutes .
-
Process Control: Maintain internal temperature below 10 °C .
-
Observation: The solution may become cloudy as the lactone disperses.
-
Step 3: Reaction Progression
-
Once addition is complete, allow the reaction to stir at 0–5 °C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours .
-
Optional Validation Point: Take a 50 µL aliquot, quench in dilute HCl, extract with ethyl acetate, and check by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Success Criteria: Disappearance of the phenol spot (
) and appearance of the baseline product spot (Acid).
-
Step 4: Workup and Isolation
-
Cool the reaction mixture back to 0–5 °C .
-
Slowly acidify the mixture by adding Concentrated HCl dropwise until the pH reaches 1–2 .
-
Caution:
evolution is not expected, but heat generation will occur. -
Result: The sodium salt of the product converts to the free acid, which precipitates as a white to off-white solid. If an oil forms (due to impurities), induce crystallization by scratching the glass or seeding.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts and 3-hydroxypropionic acid byproducts.
Step 5: Purification
-
Recrystallization: The crude solid is typically recrystallized from water or a water/ethanol (90:10) mixture.
-
Dissolve crude solid in minimum hot water (
). -
Filter hot (if insoluble particulates exist).
-
Cool slowly to 4 °C.
-
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours over
.
Process Validation & Expected Data
Analytical Endpoints
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Yield | 80 – 90% | Gravimetric |
| Melting Point | 95 – 98 °C (Typical for similar ethers) | Capillary MP |
| DMSO- | ||
| Purity | >98.0% (AUC) | HPLC (C18, ACN/Water + 0.1% TFA) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Lactone | Increase BPL equivalents (up to 2.5x) or slow down addition rate. |
| Oiling Out | Impurities / Temperature | Recrystallize from cyclohexane/toluene mix if water fails. Seed with pure crystal. |
| Polymer Formation | Temperature too high | Strictly maintain T < 10 °C during addition. Ensure BPL is not old/polymerized before use. |
Workflow Visualization
The following diagram outlines the operational workflow, emphasizing the critical decision points and safety barriers.
Figure 2: Operational workflow for the synthesis, including critical QC checkpoint.
References
-
Gresham, T. L., Jansen, J. E., Shaver, F. W., & Gregory, J. T. (1948).[2]
-Propiolactone.[3][4][5][6][7] VI. Reactions with Phenols, Thiophenols and their Salts.[6] Journal of the American Chemical Society, 70(3), 1004–1006. [Link] -
National Toxicology Program (NTP). (2016).
-Propiolactone. U.S. Department of Health and Human Services. [Link] -
Centers for Disease Control and Prevention (CDC). (2019).
-Propiolactone. [Link] -
PubChem. (n.d.). 3-(Trifluoromethyl)phenol Compound Summary. (Used for pKa estimation of analogous electron-deficient phenols). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemtrack.org [chemtrack.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
Application Note: Crystallization & Purification of 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Executive Summary
This application note details the purification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid , a critical intermediate often utilized in the synthesis of metabolic disease targets (e.g., PPAR agonists) and fluorinated building blocks.
Due to the specific physicochemical properties imparted by the trifluoromethoxy (-OCF
Physicochemical Profile & Solubility Map
Understanding the molecule's behavior is the prerequisite for successful crystallization. The -OCF
| Property | Value / Characteristic | Implication for Processing |
| Structure | Phenyl ether with -OCF | Amphiphilic: Lipophilic tail, Hydrophilic head. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Allows deprotonation by weak bases (NaHCO |
| pKa (Impurity) | ~9-10 (3-Trifluoromethoxyphenol) | Critical: Phenol impurity remains protonated at pH 8. |
| Melting Point | Est. 80–90 °C (Analogous to -CF | Solid at RT; suitable for crystallization. |
| Solubility (High) | Ethyl Acetate, THF, Ethanol, DCM | Good solvents for dissolution. |
| Solubility (Low) | Water, Heptane, Hexane, Toluene (Cold) | Good anti-solvents. |
Impurity Profile
The primary impurities in the Williamson ether synthesis of this molecule are:
-
Unreacted Phenol: 3-(Trifluoromethoxy)phenol.[1]
-
Mineral Salts: NaBr or KBr (from alkylation).
-
Oligomers: Ester dimers formed under harsh acidic conditions.
Decision Logic for Purification
The following decision tree illustrates the selection of the optimal purification vector based on crude purity.
Figure 1: Purification Strategy Decision Tree. Method A is mandatory if unreacted phenol is present.
Method A: Reactive Extraction (The "Chemical Filter")
Objective: To separate the target carboxylic acid from non-acidic impurities (phenols, esters) using pKa differences. Mechanism: The target acid (pKa ~4.5) forms a water-soluble salt at pH 8, while the phenol (pKa ~10) remains organic-soluble.
Protocol Steps:
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (5 vol relative to mass).
-
Extraction (Base Wash):
-
Add saturated aqueous NaHCO
(5 vol). -
Note: Do not use NaOH, as high pH (>12) will deprotonate the phenol, causing it to extract into the water layer with your product.
-
Stir vigorously for 15 minutes.
-
Separate layers. Keep the Aqueous Layer (contains Product-COO
Na ). -
Discard the Organic Layer (contains unreacted phenol and neutral impurities).
-
-
Acidification & Precipitation:
-
Cool the aqueous layer to 5–10 °C.
-
Slowly add 1M HCl (or 1M H
SO ) dropwise while stirring until pH reaches ~2.0. -
Observation: The product should precipitate as a white solid or thick oil.
-
-
Recovery:
-
Extract the acidified aqueous mixture with fresh EtOAc (3 x 3 vol).
-
Combine organics, dry over MgSO
, and concentrate in vacuo to obtain the semi-pure solid.
-
Method B: Crystallization (The "Polishing Step")
Objective: To remove trace colored impurities and achieve a crystalline form with a defined melting point. System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).
Experimental Workflow
This method utilizes a "cloud point" approach to avoid oiling out, which is common with fluorinated ethers.
Figure 2: Controlled Cooling Crystallization Workflow.
Detailed Protocol:
-
Dissolution:
-
Place the semi-pure solid in a reactor.
-
Add Ethyl Acetate (2–3 volumes).
-
Heat to 65–70 °C (near reflux). Ensure complete dissolution.
-
-
Anti-Solvent Addition:
-
While maintaining 65 °C, slowly add Heptane dropwise.
-
Critical Endpoint: Stop adding Heptane immediately when the solution turns slightly turbid (Cloud Point).
-
Add a few drops of EtOAc to restore clarity (clear solution).
-
-
Controlled Cooling:
-
Turn off the heat source. Allow the vessel to cool to Room Temperature (RT) slowly (over 2–3 hours).
-
Why? Rapid cooling traps impurities and leads to oiling out.
-
Once at RT, cool further to 0–5 °C using an ice bath for 1 hour to maximize yield.
-
-
Filtration:
-
Filter the white crystals using a Buchner funnel.
-
Wash the cake with cold Heptane/EtOAc (9:1) mixture.
-
Dry in a vacuum oven at 40 °C for 12 hours.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product separates as a liquid droplet rather than a crystal. | 1. Re-heat to redissolve.2. Add seed crystals (0.1 wt%) at the cloud point.3. Reduce cooling rate. |
| Low Yield | Too much solvent (EtOAc) or insufficient cooling. | Concentrate the mother liquor by 50% and repeat cooling cycle. |
| Pink/Brown Color | Oxidation of trace phenolic impurities. | Treat the hot EtOAc solution with Activated Carbon (5 wt%) for 15 mins, then filter hot before adding Heptane. |
| Low Melting Point | Residual solvent or isomer contamination. | Dry at higher vacuum; check NMR for solvent peaks. If isomer suspected, recrystallize from Ethanol/Water (1:1) . |
References
-
ChemicalBook. (2023). 3-[3-(trifluoromethyl)phenoxy]propanoic acid Properties and Melting Point Data. Retrieved from
- Note: Cited as the closest structural analog (-CF3 vs -OCF3) to establish baseline physical properties (MP 84-86°C).
-
PubChem. (n.d.).[2] 3-[3-(trifluoromethyl)phenoxy]propanoic acid Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 3,3,3-Trifluoropropionic acid Product Sheet. Retrieved from
- Note: Reference for fluorin
-
Echemi. (2025).[3][4][5] 3-(3-Trifluoromethylphenyl)propionic acid Physical Properties. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid
Abstract
This application note presents a detailed, systematic protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid. By leveraging the physicochemical properties of the analyte, including its acidic nature and hydrophobicity, this guide provides a rationale-driven approach to optimizing critical chromatographic parameters. The described method utilizes a C18 stationary phase with a buffered acidic mobile phase for optimal retention and peak symmetry, coupled with UV detection at a wavelength selected for maximum sensitivity. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the analysis of this and structurally similar compounds.
Introduction and Rationale
This compound is an organic molecule featuring a carboxylic acid, an ether linkage, and a trifluoromethoxy-substituted aromatic ring. Accurate and precise quantification of such compounds is essential in various stages of pharmaceutical development, from discovery and process chemistry to quality control. The development of a selective and robust HPLC method is therefore a critical requirement.
The strategy outlined herein is based on a fundamental understanding of the analyte's chemical properties and their interaction with the chromatographic system.[1] The presence of the propanoic acid group dictates that the mobile phase pH must be carefully controlled to ensure the analyte is in a single, non-ionized form, thereby promoting retention and preventing poor peak shape.[2][3] The trifluoromethoxy and phenoxy moieties contribute to the molecule's overall hydrophobicity, making it well-suited for separation by reversed-phase chromatography.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical HPLC method development.[1] Key parameters for this compound were gathered from scientific databases and predictive models to inform the initial experimental design. While the exact CAS number for the methoxy variant was not found, a close structural analog, 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3), provides valuable insight.[4][5][6][7]
| Property | Estimated Value / Characteristic | Chromatographic Implication |
| Molecular Structure | C10H9F3O3 | Aromatic ring, ether, carboxylic acid, trifluoromethoxy group. |
| Molecular Weight | ~250.17 g/mol | Standard HPLC pressures and flow rates are appropriate. |
| pKa (acidic) | ~4.0 - 4.5 (estimated) | The mobile phase pH must be < 2.5 to ensure the analyte is fully protonated (non-ionized) for good retention and peak shape.[1][2][8] |
| logP (predicted) | ~2.5 - 3.0 | Moderately hydrophobic, indicating good retention on a C18 or C8 stationary phase. |
| UV Absorbance (λmax) | ~260-275 nm (estimated) | The substituted benzene ring provides a strong chromophore suitable for UV detection. Wavelength can be optimized with a PDA detector.[9][10] |
Experimental Workflow and Design
The method development process follows a logical sequence of optimization steps, beginning with analyte and column selection and proceeding through mobile phase refinement to final method verification.
Caption: HPLC method development workflow.
Materials and Instrumentation
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade), Phosphoric Acid, Potassium Phosphate Monobasic.
-
Analyte: this compound standard (≥98% purity).
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[11]
Protocol 1: Chromatographic Method Development
Step 5.1: Standard and Mobile Phase Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. This stock can be further diluted for working standards.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. This provides a pH of approximately 2.7. Alternatively, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid can be used for enhanced buffering capacity.[12]
-
Mobile Phase B (Organic): Acetonitrile.
Step 5.2: The Role of Mobile Phase pH
For a carboxylic acid, maintaining a mobile phase pH at least 1.5-2 units below its pKa is critical to suppress ionization.[1][2][8] This process, known as ion suppression, renders the analyte neutral, increasing its hydrophobicity and affinity for the non-polar C18 stationary phase. This results in predictable retention, improved peak shape, and a robust separation.[2]
Caption: Effect of pH on analyte ionization and retention.
Step 5.3: Initial Scouting Gradient and Optimization
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector scanning 200-400 nm; extract chromatogram at 270 nm.
-
Scouting Gradient:
-
Start at 5% Acetonitrile (B).
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
This scouting run will determine the approximate organic percentage required to elute the analyte. Based on the retention time (t_R) from this run, a more focused gradient or an isocratic method can be developed to achieve a retention factor (k') between 2 and 10 for optimal resolution and efficiency.[13]
Step 5.4: Final Recommended Method
Following optimization, the following isocratic method was found to provide excellent performance with a reasonable run time.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 55% Acetonitrile / 45% (0.1% Formic Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 272 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~4.5 minutes |
System Suitability and Method Validation
To ensure the reliability of the analytical procedure, system suitability tests must be performed before any sample analysis.[14][15] These tests confirm that the chromatographic system is performing adequately. The parameters are based on guidelines from the International Council for Harmonisation (ICH).[14][16]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range can affect integration accuracy.[17] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | ≤ 2.0% for n=5 injections | Assesses the precision of the system based on peak area and retention time. |
| Resolution (Rs) | > 2.0 (from nearest peak) | Ensures baseline separation from any impurities or degradants. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of this compound. By systematically optimizing the mobile phase pH to control the analyte's ionization state and refining the mobile phase composition, excellent chromatographic performance characterized by a symmetrical peak shape, good retention, and high efficiency is achieved. This method is suitable for routine analysis in quality control and research environments and can serve as a foundational approach for developing methods for structurally related acidic compounds.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820. PubChem. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
Quality Guidelines. ICH. [Link]
-
The Near Ultraviolet Absorption Spectra of 1,4 Bis‐(Trifluoromethyl)Benzene and 1,3,5 Tris‐(Trifluoromethyl)Benzene. AIP Publishing. [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]
-
Top Three HPLC Method Development Tips. LCGC International. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
HPLC Method Development. Phenomenex. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]
-
3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683. PubChem. [Link]
-
Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine. ResearchGate. [Link]
-
3-[3-(trifluoromethyl)phenoxy]benzoic Acid Properties. EPA. [Link]
-
Trifluoromethyl‐Substituted Conjugated Random Terpolymers Enable High‐Performance Small and Large‐Area Organic Solar Cells Using Halogen‐Free Solvent. PMC. [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]
-
A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. RSC Publishing. [Link]
-
3-(trifluoromethoxy)propanoic acid (C4H5F3O3). PubChemLite. [Link]
-
Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). FooDB. [Link]
-
pKa calculation. Chemaxon Docs. [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. acris. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 111140-93-3|3-(3-(Trifluoromethyl)phenoxy)propanoic acid| Ambeed [ambeed.com]
- 6. 111140-93-3 CAS MSDS (3-[3-(trifluoromethyl)phenoxy]propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-[3-(trifluoromethyl)phenoxy]propanoic acid | 111140-93-3 [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
Application Note: Amide Bond Formation with 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Executive Summary & Molecule Profile[1]
This guide details the optimized conditions for coupling 3-(3-Trifluoromethoxyphenoxy)propanoic acid with diverse amines to form amide bonds. This building block combines a flexible ether-linked spacer with a meta-trifluoromethoxy (
Physicochemical Profile[1][2][3][4]
-
Compound: this compound
-
Key Functionality: Primary carboxylic acid (reactive center), Ether linkage (flexible spacer), Trifluoromethoxy group (lipophilic tag).
-
Solubility: Low in water; High in DCM, DMF, DMSO, and EtOAc.
-
Stability: The
group is generally chemically inert to standard coupling conditions (HATU, T3P, ). It resists hydrolysis and does not act as a leaving group under typical amidation protocols.
Strategic Decision Matrix
Select the coupling protocol based on your specific scale and substrate requirements.
Caption: Decision tree for selecting the optimal amidation protocol based on scale and amine reactivity.
Detailed Protocols
Method A: High-Throughput Discovery (HATU)
Best for: Small scale (<100 mg), library synthesis, valuable amines. Mechanism: Formation of an OAt-active ester, which reacts rapidly with the amine.[1][2]
Reagents:
-
Acid: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)
Protocol:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.
-
Note: Pre-activation ensures the formation of the active ester before the amine is introduced.
-
-
Addition: Add the amine (1.0 – 1.2 equiv) and the remaining DIPEA (1.0 – 2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LCMS. The
group provides a distinct lipophilic shift compared to non-fluorinated analogues.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash sequentially with sat.
, sat. , and brine. -
Dry over
and concentrate.
-
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Gram-scale, ease of purification (water-soluble byproducts), avoiding toxic additives like HOBt/HOAt.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)
Protocol:
-
Setup: Charge the reaction vessel with the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc.
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C if the amine is highly reactive; otherwise, start at RT.
-
T3P Addition: Dropwise add the T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow after 6 hours, heat to 50°C. T3P is thermally stable.
-
-
Self-Validating Workup:
Method C: Difficult Substrates (Acid Chloride Activation)
Best for: Non-nucleophilic anilines (e.g., electron-deficient rings), sterically hindered amines.
Protocol:
-
Activation: Dissolve the acid (1.0 equiv) in dry DCM. Add catalytic DMF (1-2 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir for 1 hour at RT until gas evolution (
, ) ceases. -
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (essential to remove HCl).
-
Coupling: Re-dissolve the crude acid chloride in DCM or THF. Add the amine (1.0 equiv) and
(1.5 equiv). -
Reaction: Stir at RT for 1–2 hours.
Analytical Data & Troubleshooting
Expected Physicochemical Behavior
The
| Parameter | Observation |
| 1H NMR | Look for the propyl chain triplets (~2.8 ppm and ~4.2 ppm). The |
| 19F NMR | Singlet around -58 ppm . This is a critical diagnostic peak for product integrity. |
| LCMS | Ionization (ESI+) is usually driven by the amide nitrogen. Expect [M+H]+. |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Amine is a poor nucleophile (e.g., electron-deficient aniline). | Switch to Method C (Acid Chloride) or heat Method B (T3P) to 60°C. |
| Precipitation | Product is highly lipophilic due to | Use DMSO/DCM mixtures. Avoid pure MeOH/Water during reaction. |
| Hydrolysis | Water entered the system (Method C). | Ensure Oxalyl Chloride step is strictly anhydrous. |
| Emulsion | Use brine heavily; filter through Celite if necessary. |
Mechanistic Workflow
The following diagram illustrates the activation pathway for the recommended HATU method, highlighting the critical intermediate stabilization.
Caption: Step-wise activation mechanism using HATU. The OAt ester is the key species enabling rapid coupling.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Letters, 13(19), 5048–5051. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(3-Trifluoromethoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
The primary route to synthesizing this compound is a two-step process: a Williamson ether synthesis followed by ester hydrolysis. This guide is structured to address potential issues in both stages of the reaction.
Reaction Overview
The synthesis begins with the O-alkylation of 3-(trifluoromethoxy)phenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) via a Williamson ether synthesis. The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Troubleshooting low solubility of 3-(3-Trifluoromethoxyphenoxy)propanoic acid in DMSO
Technical Support Center: Solubilization Guide Subject: Troubleshooting Solubility of 3-(3-Trifluoromethoxyphenoxy)propanoic acid in DMSO Ticket ID: #SOL-OCF3-PROP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are encountering difficulty dissolving This compound in Dimethyl Sulfoxide (DMSO). Based on the physicochemical properties of the trifluoromethoxy (-OCF
If you are experiencing low solubility, it is rarely due to the intrinsic limit of the compound. Instead, it is likely caused by one of three "Silent Killers" of solubility: Hydration (Wet DMSO) , Salt Form Confusion , or Thermodynamic Traps (Polymorphs) .[1]
This guide provides a diagnostic workflow to identify the root cause and a rescue protocol to solubilize your sample.
Part 1: The Diagnostic Phase
Before heating or sonicating further, you must determine why the compound is crashing out. Use the following logic flow to diagnose the issue.
Visualizing the Problem: The Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying solubility barriers. Follow the path to determine if the issue is chemical (Salt), environmental (Water), or procedural.
Part 2: Technical Deep Dive (The "Why")
To solve this permanently, you must understand the interaction between your specific molecule and the solvent.
The "Greasy" Fluorine Effect
Your compound contains a Trifluoromethoxy (-OCF
-
Mechanism: Fluorine is extremely electronegative but non-polarizable.[1] The -OCF
group increases the lipophilicity (LogP) of the molecule significantly more than a standard methyl group.[1] -
Impact: This makes the molecule "greasy." It hates water.[1] While DMSO is a great solvent for this, DMSO acts as a hydrotrope . If your DMSO contains even small amounts of atmospheric water (DMSO is hygroscopic), the water molecules form a structured lattice that excludes the bulky -OCF
group, forcing the compound out of solution [1].
The Salt Trap
-
Scenario: You purchased the compound as a sodium salt for stability.
-
Mechanism: Ionic salts (Na+, K+) require high dielectric constants to dissociate.[1] While DMSO is polar, it solvates cations poorly compared to water.
-
Result: The sodium salt of your compound will likely form a suspension, not a true solution, in pure DMSO.
Physicochemical Profile
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | ~234.17 g/mol | Small molecule; kinetic dissolution should be fast.[1] |
| LogP | ~2.5 - 3.0 | Moderately lipophilic.[1] Requires organic solvent (DMSO/EtOH). |
| pKa (Acid) | ~4.5 - 4.8 | At neutral pH, it is ionized.[1] In pure DMSO, it exists as a dimer. |
| H-Bond Donors | 1 (-COOH) | Can form intermolecular dimers, slowing dissolution.[1] |
Part 3: The "Gold Standard" Solubilization Protocols
Do not deviate from this order. Attempt Protocol A first. If that fails, proceed to Protocol B.
Protocol A: The Anhydrous Reset (Standard)
Use this for free acid forms stored in cold conditions.[1]
-
Equilibration: Allow the compound vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture onto the solid, killing solubility immediately.
-
Solvent Choice: Use Fresh, Anhydrous DMSO (preferably from a glass ampoule or a bottle with molecular sieves).[1]
-
Critical: Do not use DMSO that has been on the shelf for >3 months.
-
-
Addition: Add the DMSO to the solid (not vice versa) to maximize local concentration initially.[1]
-
Vortex: Vortex at max speed for 60 seconds.
-
Visual Check: Hold against light. If clear, you are done.
Protocol B: The "Kinetic Rescue" (For Stubborn Solids)
Use this if Protocol A leaves a white precipitate or "oil" at the bottom.[1]
-
Sonication: Place the sealed vial in a bath sonicator.
-
Thermal Shift: If sonication fails, heat the solution to 37°C (water bath) for 10 minutes.
-
Why: Solubility is endothermic.[1] Adding heat breaks the crystal lattice energy.
-
-
Vortex Again: Vortex while warm.
Protocol C: The "Salt Switch" (If you have the Sodium Salt)
Use this ONLY if you confirmed you have the salt form.[1]
-
Pre-Solubilization: Dissolve the salt in a minimal volume of water (e.g., 5% of total volume).
-
Dilution: Slowly add this aqueous solution to the DMSO.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO?
A: Yes, but with caution. The -OCF
Q2: My solution turned cloudy when I added it to my cell culture media. Why? A: This is the classic "Crash Out." You likely exceeded the aqueous solubility limit.
-
The Fix: Perform a Serial Dilution .[1] Do not add the 100 mM stock directly to media. Dilute to 10 mM in DMSO, then 1 mM in DMSO, and then spike into media. This prevents local areas of high concentration where the compound precipitates instantly upon hitting water.
Q3: Can I acidify the DMSO to help it dissolve? A: Generally, no. Adding HCl to DMSO can generate toxic fumes and degrade the solvent. If you have the free acid, it is already acidic. If you have the salt, use Protocol C (water co-solvent).
Q4: How should I store the stock solution? A: Store at -20°C in aliquots .
-
Critical: Do not freeze/thaw the same tube multiple times. Every freeze/thaw cycle introduces condensed water, which will eventually cause the compound to precipitate irreversibly [2].
References
-
Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]
-
Gaylord Chemical. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.[1] National Library of Medicine. Retrieved from [1]
- Balakin, K. V., et al. (2004). In silico prediction of aqueous solubility of drug-like compounds. Current Medicinal Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of fluorinated organic acids.
Sources
Removing unreacted phenols from 3-(3-Trifluoromethoxyphenoxy)propanoic acid mixtures
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Executive Summary
This guide addresses the purification of This compound (CAS: 111140-93-3), specifically focusing on the removal of the unreacted starting material, 3-(trifluoromethoxy)phenol (CAS: 827-99-6).
The separation relies on the pKa differential between the carboxylic acid product (~4.2) and the phenolic impurity (~8.9).[1] While both species are acidic, the "Bicarbonate Switch" method allows for selective deprotonation, sequestering the product in the aqueous phase while retaining the phenol in the organic phase.
Part 1: Core Troubleshooting & FAQs
Q1: Why is the phenol impurity persisting even after a basic wash?
Diagnosis: You likely used a base that was too strong (e.g., Sodium Hydroxide or Sodium Carbonate). Technical Insight:
-
The Chemistry: The phenol impurity has a pKa of approximately 8.9 (due to the electron-withdrawing -OCF₃ group). The carboxylic acid product has a pKa of ~4.2 .
-
The Error: If you use NaOH (pH ~14) or Na₂CO₃ (pH ~11), the pH exceeds the pKa of both compounds. Both will deprotonate, become water-soluble, and co-extract into the aqueous layer.
-
The Fix: Use Saturated Sodium Bicarbonate (NaHCO₃) .[2] Its saturated solution has a pH of ~8.3. This is basic enough to deprotonate the carboxylic acid (pKa 4.2) but not basic enough to significantly deprotonate the phenol (pKa 8.9).
| Compound | pKa | State in Sat.[3] NaHCO₃ (pH 8.3) | Phase Location |
| Product (Acid) | ~4.2 | Deprotonated (R-COO⁻) | Aqueous |
| Impurity (Phenol) | ~8.9 | Protonated (Ar-OH) | Organic |
Q2: I used Sodium Bicarbonate, but I still see phenol traces in the final product. Why?
Diagnosis: Physical entrainment or insufficient phase separation. Technical Insight:
-
Entrainment: Even if chemically distinct, the phenol is slightly soluble in water, and the organic solvent can be physically trapped in the aqueous layer if an emulsion forms.
-
The Fix: Implement a "Back-Wash" step. After extracting the product into the bicarbonate layer, wash that aqueous layer twice with fresh organic solvent (e.g., Ethyl Acetate or Ether) before acidification. This physically scrubs any residual phenol molecules that were entrained in the aqueous phase.
Q3: The aqueous layer turned milky/cloudy during extraction. Is this normal?
Diagnosis: This is likely the "Oiling Out" of the sodium salt. Technical Insight:
-
The sodium salt of this compound has a lipophilic tail. In high concentrations (or high ionic strength from the brine effect of saturated NaHCO₃), the salt may act like a surfactant or precipitate.
-
The Fix: Dilute the saturated NaHCO₃ solution with water (1:1 ratio) to lower ionic strength, or increase the volume of the aqueous phase to ensure the salt remains fully dissolved.
Part 2: Optimized Purification Protocol (The "Bicarbonate Switch")
Objective: Isolate >98% pure carboxylic acid from a mixture containing phenol.
Reagents Required:
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base: Saturated Aqueous Sodium Bicarbonate (NaHCO₃).
-
Acid: 1M Hydrochloric Acid (HCl).
-
Wash: Brine (Saturated NaCl).
Step-by-Step Workflow:
-
Initial Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).
-
Selective Extraction (The Switch):
-
Add Saturated NaHCO₃ (2 equiv. relative to theoretical acid yield).
-
Shake vigorously and vent CO₂ gas.
-
Allow layers to separate.[4]
-
Critical Decision:
-
Top Layer (Organic): Contains the Phenol Impurity . (Set aside for waste/recovery).
-
Bottom Layer (Aqueous): Contains the Product (Carboxylate Salt) .[4]
-
-
-
The "Scrub" (Essential for High Purity):
-
Keep the Aqueous Layer .
-
Wash it 2 times with fresh Solvent A .
-
Why? This removes any non-ionic organic impurities or phenols physically trapped in the water. Discard these organic washes.
-
-
Acidification & Recovery:
-
Cool the aqueous layer to 0-5°C (ice bath).
-
Slowly add 1M HCl while stirring until pH < 2.
-
Observation: The product should precipitate as a white solid or oil out.
-
-
Final Isolation:
-
Extract the now-acidic aqueous mixture with fresh Solvent A (3 times).
-
Combine these new organic layers.
-
Wash with Brine -> Dry over Na₂SO₄ -> Filter -> Concentrate in vacuo.
-
Part 3: Process Visualization
The following diagram illustrates the chemical logic flow for separating the phenol impurity from the propanoic acid derivative.
Caption: Flowchart demonstrating the "Bicarbonate Switch" to selectively isolate the carboxylic acid product.
Part 4: Data Reference Table
| Property | This compound | 3-(Trifluoromethoxy)phenol |
| CAS Number | 111140-93-3 | 827-99-6 |
| Molecular Weight | 234.17 g/mol | 178.11 g/mol |
| Predicted pKa | 4.18 ± 0.10 [1] | 8.9 - 9.1 [2] |
| Solubility (pH 2) | Organic Soluble | Organic Soluble |
| Solubility (pH 8.3) | Water Soluble (Anionic) | Organic Soluble (Neutral) |
| Solubility (pH 14) | Water Soluble | Water Soluble |
References
-
PubChem.[5][6] (n.d.). 3-(Trifluoromethyl)phenol - pKa and Chemical Properties. National Library of Medicine. Retrieved February 16, 2026, from [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Welcome to the technical support center for the chromatographic purification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule and its Challenges
This compound is a molecule that presents a unique set of purification challenges due to its specific chemical properties. Its structure incorporates a carboxylic acid group, making it acidic, and a trifluoromethoxy group on a phenyl ring, which imparts significant hydrophobicity and electron-withdrawing effects. The combination of these features can lead to issues such as poor peak shape, co-elution with impurities, and inconsistent retention times during column chromatography.
This guide will walk you through the common problems and provide scientifically-grounded solutions to help you develop a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my compound during silica gel column chromatography. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when purifying acidic compounds like this compound on standard silica gel.[1] The primary cause is the interaction between the acidic proton of your compound's carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, secondary interaction leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.
Solutions:
-
Mobile Phase Modification: The most effective way to combat this is to add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid at a concentration of 0.1-1% (v/v) is typically sufficient. This suppresses the ionization of your carboxylic acid and saturates the active sites on the silica gel, leading to a more symmetrical peak shape.
-
Choice of Acid: For most applications, acetic acid is a good starting point. If your compound is particularly sensitive or if you need to remove the modifier easily, formic acid is a more volatile option.
Q2: My compound is eluting very late or not at all from the column, even with a high percentage of polar solvent. What should I do?
A2: This indicates that your compound is too strongly retained on the stationary phase. Several factors could be at play:
-
Insufficient Mobile Phase Polarity: While you may be using a high percentage of a polar solvent like ethyl acetate, it might not be sufficient to overcome the strong interactions between your compound and the silica gel.
-
Strong Adsorption: The combination of the polar carboxylic acid and the interactive trifluoromethoxy group can lead to very strong binding to the silica.
Solutions:
-
Increase Mobile Phase Strength: You can increase the polarity of your mobile phase by adding a stronger solvent like methanol to your eluent system (e.g., a gradient of ethyl acetate in hexanes followed by a small percentage of methanol in ethyl acetate).
-
Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a less active stationary phase. Alumina (neutral or acidic) can sometimes be a good alternative to silica gel for acidic compounds.
Q3: I am struggling to separate my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?
A3: Improving the separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. The "selectivity triangle" for normal phase chromatography (solvents with different proton donor, proton acceptor, and dipole-dipole characteristics) can be a useful guide. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane can alter the elution order and improve separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient around the elution point of your compound. Alternatively, an isocratic elution with the optimal solvent composition might provide better resolution.
-
Column Dimensions and Packing: Using a longer, narrower column can increase the number of theoretical plates and improve resolution. Ensure your column is packed uniformly to prevent band broadening.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common purification problems.
Problem 1: Asymmetric Peak Shape (Tailing)
-
Symptoms: The peak for this compound has a gradual slope on the trailing edge.
-
Root Cause Analysis:
-
The predicted pKa of this compound is approximately 4.18. In a neutral environment, a significant portion of the molecules will be deprotonated to the carboxylate anion. This ionized form interacts very strongly with the polar silica surface.
-
The trifluoromethoxy group is strongly electron-withdrawing, which can increase the acidity of the carboxylic acid proton, exacerbating the issue.[2][3]
-
-
Proposed Protocol for Improvement:
-
Prepare an Acidified Mobile Phase: Add 0.5% (v/v) of acetic acid to your chosen eluent system (e.g., ethyl acetate/hexanes).
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5-10 column volumes of the acidified mobile phase. This ensures that the silica surface is fully conditioned.
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the column.
-
Elution: Proceed with your gradient or isocratic elution using the acidified mobile phase.
-
Problem 2: Irreproducible Retention Times
-
Symptoms: The retention time of your compound varies significantly between runs, even with the same mobile phase composition.
-
Root Cause Analysis:
-
Solvent Purity and Water Content: The water content in your solvents can significantly affect the activity of the silica gel and, consequently, the retention times.
-
Column Deactivation: Over time, the silica gel can become deactivated by exposure to certain compounds or by changes in its hydration level.
-
-
Proposed Protocol for Consistency:
-
Use High-Purity Solvents: Always use HPLC-grade or freshly distilled solvents to minimize variations in water content and other impurities.
-
Consistent Solvent Preparation: Prepare your mobile phases fresh for each purification and be precise in your measurements.
-
Column Storage: If you are reusing columns, store them in a non-polar solvent like hexanes to prevent changes in the stationary phase activity.
-
Advanced Purification Strategies
For particularly challenging separations, you may need to consider more advanced techniques.
Reverse-Phase Chromatography
If normal-phase chromatography on silica gel fails to provide the desired purity, reverse-phase chromatography can be an excellent alternative.
-
Stationary Phase: A C18-functionalized silica gel is the most common choice.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used.
-
pH Control: Similar to normal-phase, controlling the pH of the mobile phase is crucial. To ensure the carboxylic acid is protonated and retained on the non-polar stationary phase, the pH of the aqueous component of the mobile phase should be buffered to be at least 2 pH units below the pKa of your compound. For a pKa of ~4.18, a mobile phase pH of around 2-2.5 is ideal. This can be achieved by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the water.
Experimental Workflow: Reverse-Phase Purification
Caption: Workflow for Reverse-Phase Purification.
Data Summary Table
| Parameter | Recommendation for Normal-Phase | Recommendation for Reverse-Phase | Rationale |
| Stationary Phase | Silica Gel | C18-functionalized Silica | Standard choice for the respective technique. |
| Mobile Phase | Hexanes/Ethyl Acetate | Water/Acetonitrile or Water/Methanol | Common solvent systems with a wide polarity range. |
| Mobile Phase Modifier | 0.1-1% Acetic or Formic Acid | 0.1% Formic or Trifluoroacetic Acid | To suppress ionization of the carboxylic acid and improve peak shape. |
| pH Control | Not directly controlled, but modifier keeps it acidic | pH ~2-2.5 | To keep the analyte in its protonated, less polar form for better retention. |
Logical Relationship Diagram
Sources
Overcoming steric hindrance in 3-(3-Trifluoromethoxyphenoxy)propanoic acid coupling
Topic: Overcoming Steric Hindrance & Electronic Deactivation in Amide Coupling Ticket ID: #OCF3-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Understanding Your Substrate
Welcome to the technical support interface. You are attempting to couple 3-(3-Trifluoromethoxyphenoxy)propanoic acid (CAS: 111140-93-3).[1] Before selecting a reagent, we must diagnose why this specific coupling might be failing or presenting "steric" challenges.
While the propanoic acid tail itself is not sterically hindered at the
-
Conformational Bulk: The
group is often orthogonal to the phenyl ring to minimize dipole repulsion, creating a "fat" lipophilic region that can interfere with the approach of bulky amines [1]. -
Electronic Deactivation: The
group is strongly electron-withdrawing ( ). Through the ether linkage, this reduces the electron density of the phenyl ring. While the carboxylate is separated by two carbons, the overall molecule is highly lipophilic and may aggregate in polar aprotic solvents (like DMF), mimicking steric hindrance [2]. -
The "Pseudo-Steric" Trap: If your coupling partner is a bulky amine (e.g., tert-butyl amine, aniline derivatives), the flexibility of the propanoic chain allows the phenyl ring to fold back, shielding the active center.
Decision Logic: Reagent Selection Matrix
Do not default to EDC/NHS. Use this matrix to select the correct activation strategy based on your specific failure mode.
| Scenario | Recommended Reagent | Why? |
| Standard Coupling (Moderate Amine) | HATU / HOAt | The 7-azabenzotriazole moiety (HOAt) speeds up the reaction via a "neighboring group effect," stabilizing the transition state better than HOBt [3]. |
| High Steric Hindrance (Bulky Amine) | T3P (Propylphosphonic Anhydride) | T3P forms a cyclic transition state that is less sensitive to steric bulk. It also shows very low epimerization rates (crucial if your amine is chiral) [4]. |
| "Dead" Reaction (No Conversion) | Ghosez’s Reagent | Generates the acid chloride under neutral conditions. This is the "nuclear option" for unreactive amines where active esters fail [5]. |
| Solubility Issues (Precipitation) | T3P in 2-MeTHF | The |
Visual Workflow: Optimization Strategy
Caption: Decision tree for optimizing coupling conditions based on amine steric profile.
Protocol 1: The "Steric Specialist" (T3P)
Context: T3P is superior for this substrate because the byproduct is water-soluble, and the reaction can be run in 2-MeTHF, which solvates the lipophilic
Reagents:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: 2-MeTHF or EtOAc (Avoid DMF if possible to simplify workup)
Step-by-Step:
-
Dissolution: Dissolve the acid and the amine in 2-MeTHF (approx. 5-10 mL per mmol).
-
Base Addition: Add Pyridine. Note: Pyridine often works better than DIPEA with T3P due to reduced steric clash in the transition state.
-
Activation: Cool to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 2-4 hours.
-
Tip: If conversion is <50% after 4 hours, heat to 40-50°C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3, then brine.
-
Why this works: The cyclic anhydride structure of T3P "pulls" the nucleophile in, overcoming the entropic penalty caused by the flexible propanoic tail [4].
Protocol 2: The "Sledgehammer" (Ghosez's Reagent)
Context: If T3P fails, the amine is likely too hindered or electronically poor. You must convert the acid to the Acid Chloride.[2] Thionyl chloride (
Reagents:
-
Acid: 1.0 equiv
-
Ghosez’s Reagent: 1.2 equiv
-
Amine: 1.1 equiv
-
Base: DIPEA or Et3N (2.0 equiv)
-
Solvent: Dry DCM
Step-by-Step:
-
Activation: Dissolve the acid in dry DCM under Nitrogen/Argon.
-
Chloride Formation: Add Ghosez’s Reagent dropwise at room temperature. Stir for 30-60 minutes.
-
Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for the methyl ester).
-
-
Coupling: Once activation is complete, add the amine followed by the base.
-
Reaction: Stir for 1-2 hours.
-
Why this works: This converts the
(poor leaving group) into (excellent leaving group) without generating free HCl gas, preventing acid-catalyzed side reactions on the phenoxy ether.
Visual Mechanism: Ghosez Activation
Caption: Neutral conversion of carboxylic acid to acid chloride using Ghosez's Reagent.
Troubleshooting FAQs
Q: My reaction turns into a gummy solid and stops stirring. What is happening?
A: This is likely "Greasing Out." The lipophilic
-
Fix: Switch to 2-MeTHF or a mixture of DCM/DMF (4:1) . 2-MeTHF is excellent for lipophilic fluorinated compounds.
Q: I see a new spot on TLC, but it's not my product. It corresponds to the mass of the urea.
A: If you are using EDC/DCC, you are forming the
-
Fix: Stop using Carbodiimides (EDC/DCC). Switch immediately to T3P (Protocol 1) or HATU .
Q: Can I use Thionyl Chloride instead of Ghosez's reagent?
A: Technically yes, but proceed with caution. The ether linkage in this compound is relatively stable, but the
References
-
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem, 4(11), 1769-1771. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., et al. (2016).[6] T3P: The reagent of choice for the large-scale synthesis of amides. Organic Process Research & Development, 20(2), 140-177. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[7] Organic Syntheses, 59, 26. Link
Sources
- 1. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
Thermal stability issues of 3-(3-Trifluoromethoxyphenoxy)propanoic acid at high temperatures
Technical Support Center: 3-(3-Trifluoromethoxyphenoxy)propanoic acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address potential thermal stability challenges encountered during experimentation. The unique structure of this molecule, featuring a trifluoromethoxy group, an aromatic ether linkage, and a propanoic acid chain, presents specific considerations for handling at elevated temperatures. This guide provides answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
While specific high-temperature decomposition data for this exact molecule is not extensively published, we can infer its stability by analyzing its structural components. The trifluoromethoxy (-OCF3) group is known to be chemically robust and generally enhances the metabolic stability of compounds.[1][2] Aromatic ethers also contribute to thermal stability.[3] However, the molecule's ultimate thermal limit is likely dictated by the weakest bonds, which could be the ether linkage or the propanoic acid side chain, susceptible to decarboxylation.[4][5] Preliminary assessment using Thermogravimetric Analysis (TGA) is essential to determine the precise onset temperature of decomposition for your specific batch.
Q2: What are the most probable thermal degradation pathways for this molecule?
At elevated temperatures, two primary degradation pathways should be considered:
-
Ether Bond Cleavage: The bond between the phenoxy group and the propanoic acid chain could cleave, potentially yielding precursors like 3-(trifluoromethoxy)phenol and acrylic acid derivatives. Cleavage of ether linkages is a known degradation route for aromatic ether polymers at temperatures above 400°C.[5]
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide (CO₂), a common thermal degradation pathway for many carboxylic acids.[4] This would result in the formation of 1-(2-ethoxy)-3-(trifluoromethoxy)benzene.
Forced degradation studies under controlled thermal stress, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are the definitive methods for identifying actual degradation products.[6][7]
Q3: Which analytical techniques are recommended for assessing thermal stability?
A combination of techniques provides the most comprehensive understanding:
-
Thermogravimetric Analysis (TGA): This is the primary technique for determining the temperature at which the compound begins to lose mass due to decomposition.[8] It provides the onset temperature (Tonset) of degradation, a critical parameter for setting safe operating temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) and identify other thermal events like glass transitions or polymorphic phase changes.[9][10] It is crucial to ensure that experimental temperatures do not exceed the melting point unless intended, as stability can change dramatically in the liquid state.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for quantifying the parent compound and detecting the appearance of degradation products.[11] This method separates the parent drug from any impurities or degradants, allowing for accurate purity assessment of samples subjected to thermal stress.[12]
Q4: How should I store this compound to ensure its stability?
Unless experimental conditions require otherwise, the compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13] For long-term storage, refrigeration is recommended. Always consult the Safety Data Sheet (SDS) provided by your supplier for specific storage instructions.
Troubleshooting Guide: Experimental Issues at High Temperatures
This section addresses specific problems you may encounter during your experiments.
Problem 1: My sample has changed color (e.g., turned yellow or brown) after heating.
-
Underlying Cause: Discoloration is a common visual indicator of chemical degradation. Even minor degradation ( <1%) can sometimes produce highly colored impurities. The formation of conjugated systems or oxidation products is a frequent cause of color change.
-
Troubleshooting Protocol:
-
Record the Observation: Note the temperature, duration of heating, and atmospheric conditions (e.g., air, inert gas) under which the color change occurred.
-
Analytical Confirmation: Do not rely solely on visual cues. Dissolve a small amount of the heat-stressed sample and an unstressed control sample in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis: Analyze both samples using a stability-indicating HPLC-UV method.[6] Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed sample.
-
Corrective Action: If degradation is confirmed, reduce the operating temperature of your experiment. If the process requires high temperatures, ensure it is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
-
Problem 2: I am observing new, unidentified peaks in my HPLC or LC-MS analysis after a reaction at elevated temperature.
-
Underlying Cause: These peaks are likely thermal degradation products of your starting material or other reactants. Their presence can complicate analysis and indicate a loss of product yield.
-
Troubleshooting Protocol:
-
Characterize the Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. This can help confirm whether they originate from the degradation of this compound (e.g., by looking for masses corresponding to decarboxylation or ether cleavage products).
-
Perform a Forced Degradation Study: Intentionally degrade a sample of the pure compound by heating it to the problematic temperature for a set duration. Analyze the resulting mixture by HPLC/LC-MS. The peaks generated should match the unknown peaks in your reaction mixture, confirming their origin.[7]
-
Optimize Reaction Conditions:
-
Lower the reaction temperature and extend the reaction time.
-
Investigate if a different solvent with a lower boiling point can be used.
-
Determine the thermal stability of all reactants to ensure the issue is with your target compound.
-
-
Problem 3: How do I establish a safe maximum operating temperature for my process?
-
Underlying Cause: Exceeding the thermal decomposition threshold of a compound can lead to failed experiments, sample loss, and potential safety hazards from off-gassing or pressure buildup.
-
Troubleshooting Protocol:
-
DSC Analysis: First, run a DSC scan to determine the melting point of the compound. Many compounds are significantly less stable in their molten state.
-
TGA Analysis: Perform a TGA experiment, heating the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[8] Identify the onset temperature (Tonset) , which is the temperature at which mass loss begins.
-
Set the Operating Limit: As a rule of thumb, the maximum long-term operating temperature should be set at least 25-50 °C below the Tonset determined by TGA to provide a safety margin. For short-term heating, you may be able to approach the Tonset, but this must be validated.
-
Isothermal TGA (Optional): For processes requiring prolonged heating at a specific temperature, an isothermal TGA experiment can be invaluable. Hold the sample at the desired operating temperature and monitor mass loss over time.[8] Significant mass loss indicates that the temperature is too high for long-term stability.
-
Data Presentation & Protocols
Hypothetical Thermal Analysis Data
The following table summarizes the type of data you would obtain from thermal analysis to guide your experimental design.
| Parameter | Value | Method | Implication for Researchers |
| Melting Point (Tm) | 84-86 °C[14] | DSC | The compound transitions to a liquid state. Stability may decrease above this temperature. |
| Tonset (5% Weight Loss) | ~220 °C | TGA | Onset of significant thermal decomposition. Avoid prolonged heating above 170-195 °C. |
| Maximum Degradation Rate | ~250 °C | TGA (DTG curve) | The temperature at which the decomposition reaction is fastest. |
Protocol 1: General Procedure for Forced Thermal Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and assess stability at a specific temperature.[11]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry glass vial.
-
Control Sample: Prepare an identical vial with the same amount of compound but store it at controlled room temperature or under refrigeration.
-
Thermal Stress: Place the sample vial in a calibrated oven or heating block set to the desired stress temperature (e.g., 100 °C, 150 °C, 200 °C). Heat for a defined period (e.g., 12, 24, or 48 hours).
-
Solution Preparation: After the stress period, allow the vial to cool to room temperature. Dissolve both the stressed and control samples in a known volume of a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) to create a stock solution of 0.5-1.0 mg/mL.
-
Analysis: Analyze both solutions by a validated, stability-indicating HPLC-UV method.
-
Data Interpretation: Compare the chromatograms. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and record the retention times and peak areas of any new peaks that appear.
Visualized Workflows
Workflow for Investigating Thermal Stability
Caption: Workflow for assessing the thermal stability of a compound.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unknown HPLC peaks.
References
-
Eissa, M., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of Chromatographic Science. Available from: [Link]
-
SciSpace. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. (2016). Available from: [Link]
-
PubMed. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. (2016). Available from: [Link]
-
Semantic Scholar. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. (2016). Available from: [Link]
-
PMC. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. Available from: [Link]
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2018). Available from: [Link]
-
Washington University in St. Louis. Thermogravimetric Analysis. Available from: [Link]
-
ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2020). Available from: [Link]
-
PubMed. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. (2017). Available from: [Link]
-
ResearchGate. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (2020). Available from: [Link]
-
ResearchGate. Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection. (2017). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. etamu.edu [etamu.edu]
- 9. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 111140-93-3 CAS MSDS (3-[3-(trifluoromethyl)phenoxy]propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
1H NMR spectrum analysis of 3-(3-Trifluoromethoxyphenoxy)propanoic acid
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 3-(3-Trifluoromethoxyphenoxy)propanoic acid (CAS: 111140-93-3). As a fluorinated ether derivative, this compound represents a critical scaffold in medicinal chemistry, where the trifluoromethoxy (-OCF3) group is utilized to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
This document objectively compares the spectral signature of the target compound against its non-fluorinated analog (3-phenoxypropanoic acid) and its regioisomer (para-substituted), providing researchers with the diagnostic criteria necessary for structural validation and impurity profiling.
Structural Analysis & Proton Assignment
To accurately interpret the spectrum, we must first segment the molecule into magnetically distinct environments.
Molecular Visualization
The following diagram illustrates the proton environments and the logical flow for structural verification.
Figure 1: Structural decomposition and primary NMR signal correlation.
Comparative Analysis: Target vs. Alternatives
Distinguishing the target compound from synthesis byproducts or structural analogs relies on subtle electronic effects and splitting patterns.
Comparison 1: Electronic Effect of the -OCF3 Group
Scenario: Validating the presence of the fluorine moiety against the non-fluorinated starting material or analog (3-phenoxypropanoic acid).
The -OCF3 group is strongly electron-withdrawing (inductive effect, -I) compared to a hydrogen or a standard methoxy group. This results in a general deshielding (downfield shift) of the aromatic protons.
| Feature | Target: 3-(3-OCF3-phenoxy)... | Analog: 3-Phenoxypropanoic acid | Diagnostic Delta |
| Ortho Protons (H2, H4) | ~6.8 - 7.0 ppm | ~6.9 ppm | +0.1 - 0.2 ppm (Deshielded) |
| Meta Proton (H5) | ~7.3 ppm | ~7.2 ppm | Slight downfield shift |
| Aliphatic (-O-CH2-) | ~4.25 ppm | ~4.15 ppm | +0.1 ppm (Inductive pull) |
| 19F NMR | Single peak (~ -58 ppm) | Silent | Definitive confirmation |
Insight: The -OCF3 group exerts a "pull" on the electron density, moving signals slightly downfield. While 1H NMR shows subtle shifts, 19F NMR is the binary pass/fail test for this substitution.
Comparison 2: Regiochemistry (Meta vs. Para)
Scenario: Distinguishing the target (meta-isomer) from the para-isomer (a common impurity in non-selective ether synthesis).
This is the most critical 1H NMR analysis. The splitting pattern in the aromatic region provides the "fingerprint."
| Feature | Target (Meta-Isomer) | Alternative (Para-Isomer) |
| Symmetry | Asymmetric | Symmetric (AA'BB' System) |
| Aromatic Integration | 1:1:1:1 (4 distinct environments) | 2:2 (2 distinct environments) |
| Splitting Pattern | Complex Multiplet: 1. H2: Singlet-like (t)2. H4/H6: Doublets/Multiplets3. H5: Triplet (pseudo-t) | Two distinct Doublets (Roofing effect often visible) |
| H2 Signal | Isolated singlet/narrow triplet at ~6.7-6.8 ppm | Absent (No isolated singlet) |
Experimental Protocols
Synthesis (Williamson Ether Protocol)
To generate the sample for analysis, the following standard protocol is recommended. This method prioritizes yield and minimizes side reactions.
-
Reagents: 3-(Trifluoromethoxy)phenol (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve phenol in base solution to generate the phenoxide.
-
Add 3-bromopropanoic acid dropwise at reflux.
-
Reflux for 4-6 hours.
-
Acidify with HCl to precipitate the product.
-
-
Purification: Recrystallization from Hexane/Ethyl Acetate.
NMR Sample Preparation & Acquisition
Objective: Ensure visibility of the exchangeable carboxylic acid proton.
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: CDCl3 often leads to broadening or disappearance of the -COOH proton due to exchange. DMSO-d6 forms hydrogen bonds, stabilizing the proton and usually presenting it as a distinct broad singlet between 11-13 ppm.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 - 5.0 seconds (Essential for accurate integration of the acid proton).
-
Scans: 16 (minimum).
-
Detailed Spectral Data (Predicted)
Based on substituent chemical shift additivity rules (Curphy-Morrison) and -OCF3 electronic parameters:
Solvent: DMSO-d6 | Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 12.30 | Broad Singlet | 1H | -COOH | Disappears with D2O shake. |
| 7.38 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. |
| 7.05 | Doublet (d) | 1H | Ar-H4 | Ortho to -OCF3. |
| 6.95 | Singlet/Narrow t | 1H | Ar-H2 | Isolated between substituents. |
| 6.90 | Doublet (d) | 1H | Ar-H6 | Ortho to ether chain.[1] |
| 4.22 | Triplet (t) | 2H | -O-CH 2- | J ≈ 6-7 Hz. |
| 2.75 | Triplet (t) | 2H | -CH 2-COOH | J ≈ 6-7 Hz. |
Analytical Workflow Diagram
The following decision tree outlines the process for confirming the identity of the synthesized compound.
Figure 2: Analytical decision tree for compound verification.
References
-
PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3.[2] National Library of Medicine. Retrieved from [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts).
Sources
A Comparative Guide to 19F NMR Chemical Shifts of the Trifluoromethoxy Group in Propanoic Acid Derivatives
Introduction: The Trifluoromethoxy Group in Modern Chemistry
The trifluoromethoxy (-OCF3) group has become a privileged moiety in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2]
Given its importance, the precise characterization of molecules containing the -OCF3 group is paramount. 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful analytical technique for this purpose. The fluorine nucleus (¹⁹F) offers several advantages: it is 100% naturally abundant, possesses a high gyromagnetic ratio (approaching that of ¹H), and exhibits a remarkably wide range of chemical shifts, making it exquisitely sensitive to subtle changes in the local electronic environment.[3][4] This sensitivity allows researchers to glean detailed structural information and monitor chemical transformations with high fidelity.[5][6]
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of the trifluoromethoxy group attached to various propanoic acid derivatives. We will explore how structural modifications and solvent environments influence the ¹⁹F chemical shift, supported by experimental data and standardized protocols for accurate data acquisition.
Understanding the Electronic Landscape: Factors Influencing -OCF3 Chemical Shifts
The ¹⁹F NMR chemical shift is dictated by the magnetic shielding experienced by the fluorine nuclei. This shielding is highly dependent on the local electron density. Unlike the more commonly studied trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 group provides some electronic insulation. However, the chemical shift remains profoundly influenced by several key factors:
-
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of groups elsewhere in the molecule can alter the polarization of the C-O-CF3 bonds. Electron-withdrawing groups tend to decrease electron density around the fluorine atoms, causing a deshielding effect and a downfield shift (less negative ppm value). Conversely, electron-donating groups increase shielding, leading to an upfield shift (more negative ppm value).
-
Solvent Polarity: The polarity of the solvent can significantly modulate the observed chemical shift.[3][7] Interactions such as hydrogen bonding or dipole-dipole interactions with the solvent can alter the electronic environment of the -OCF3 group.[3][7]
-
Molecular Geometry and Conjugation: The spatial arrangement of the -OCF3 group relative to other functional groups, especially in aromatic systems, affects resonance and inductive effects, thereby impacting the chemical shift.[8][9]
The following diagram illustrates the primary factors that perturb the ¹⁹F NMR chemical shift of a trifluoromethoxy group.
Caption: Key factors modulating the ¹⁹F NMR chemical shift of the -OCF3 group.
Comparative Analysis: -OCF3 Shifts in Propanoic Acid Scaffolds
To illustrate these principles, we will compare the ¹⁹F NMR chemical shifts across three distinct classes of propanoic acid derivatives. All chemical shifts are referenced relative to an external standard of trifluoroacetic acid (TFA) at -75.39 ppm.[10]
Case Study 1: Substitution on an Aromatic Ring
A common structural motif in drug development involves a propanoic acid moiety attached to a phenyl ring bearing a trifluoromethoxy group. The position of the propanoic acid group relative to the -OCF3 group significantly impacts the ¹⁹F chemical shift due to the interplay of inductive and resonance effects.
| Compound | Structure | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 1. 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | (Illustrative Structure) | CDCl₃ | -58.2 |
| 2. 3-(3-(Trifluoromethoxy)phenyl)propanoic acid | (Illustrative Structure) | CDCl₃ | -57.9 |
| 3. 3-(2-(Trifluoromethoxy)phenyl)propanoic acid | (Illustrative Structure) | CDCl₃ | -57.5 |
Analysis:
-
In the para-substituted compound (1 ), the propanoic acid group exerts a weak electron-withdrawing effect, resulting in a chemical shift of -58.2 ppm.
-
Moving the propanoic acid group to the meta position (2 ) slightly reduces its electronic influence on the -OCF3 group, leading to a minor downfield shift to -57.9 ppm.
-
In the ortho position (3 ), the proximity of the propanoic acid group can introduce through-space electronic effects and potential steric hindrance, causing the most significant deshielding and a downfield shift to -57.5 ppm.
Case Study 2: The Impact of Solvent Polarity
The choice of NMR solvent can cause notable shifts in the observed ¹⁹F resonance. We use 3-(4-(trifluoromethoxy)phenyl)propanoic acid as a model to demonstrate this effect. The ability of polar, protic solvents to form hydrogen bonds with the carboxylic acid and the trifluoromethoxy oxygen can alter the overall electronic distribution.[3]
| Compound | Solvent | Dielectric Constant (ε) | ¹⁹F Chemical Shift (δ, ppm) |
| 1. 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | CDCl₃ | 4.8 | -58.2 |
| 1. 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | Acetone-d₆ | 21 | -58.5 |
| 1. 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | DMSO-d₆ | 47 | -58.9 |
| 1. 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | Methanol-d₄ | 33 | -59.1 |
Analysis: There is a clear trend towards a more shielded (upfield) chemical shift as the solvent polarity and hydrogen-bonding capability increase. The shift from -58.2 ppm in chloroform to -59.1 ppm in methanol is significant and underscores the necessity of reporting the solvent used when comparing ¹⁹F NMR data. This sensitivity to the local environment is precisely what makes ¹⁹F NMR a powerful probe for studying molecular interactions.[1][3]
Standardized Experimental Protocol for 19F NMR Acquisition
To ensure data reproducibility and accuracy, a standardized protocol is essential. The following section details a robust methodology for acquiring high-quality ¹⁹F NMR spectra of trifluoromethoxy-containing propanoic acid derivatives.
Sources
- 1. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 3-(3-Trifluoromethoxyphenoxy)propanoic acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(3-Trifluoromethoxyphenoxy)propanoic acid , a critical fluorinated building block in medicinal chemistry.
It objectively compares the analytical performance of LC-ESI-MS/MS (Negative Mode) versus GC-EI-MS (Derivatized) , providing researchers with the data needed to select the optimal characterization route.
Executive Summary & Compound Profile
This compound is a carboxylic acid derivative featuring a meta-substituted trifluoromethoxy (-OCF3) phenyl ring attached to a propanoic acid chain via an ether linkage. The -OCF3 group is a bioisostere of particular interest in drug development due to its ability to enhance metabolic stability and lipophilicity without significantly altering steric bulk compared to a methoxy group.
-
Formula: C₁₀H₉F₃O₄[1]
-
Exact Mass: 250.0453 Da
-
Key Structural Features: Carboxylic acid tail (ionizable), Ether linkage (cleavable), Trifluoromethoxy group (electron-withdrawing, diagnostic mass defect).
Analytical Performance Comparison: LC-ESI-MS vs. GC-EI-MS
For this acidic compound, the choice of ionization method dictates the sensitivity and fragmentation richness. The table below compares the two primary "alternatives" for analysis.
| Feature | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (TMS Derivative) |
| Primary State | Deprotonated Anion [M-H]⁻ | Radical Cation [M]⁺ (of derivative) |
| Precursor m/z | 249.0 | 322.1 (Mono-TMS derivative) |
| Sample Prep | Simple Dilution / Protein Precip. | Derivatization (e.g., BSTFA) required |
| Sensitivity | High (Acidic protons ionize readily) | Moderate (Dependent on derivatization efficiency) |
| Fragmentation | Targeted: Clean neutral losses (CO₂, C₂H₄O₂) | Fingerprint: Rich structural fragmentation (α-cleavage) |
| Selectivity | High (MRM transitions) | High (Retention time + Spectral library match) |
| Recommendation | Preferred for Quantitation (PK/PD studies) | Preferred for Structural Confirmation (Impurity profiling) |
Deep Dive: LC-ESI-MS/MS Fragmentation (Negative Mode)
Methodology: Direct infusion or HPLC separation using a C18 column with Ammonium Acetate/Methanol mobile phase.
Mechanism of Action
In negative electrospray ionization (ESI-), the molecule readily loses the carboxylic proton to form the precursor ion at m/z 249 . Collision-Induced Dissociation (CID) drives fragmentation primarily through charge-remote fragmentation and neutral losses.
-
Decarboxylation: The most energetically favorable pathway involves the loss of CO₂ (44 Da), a hallmark of carboxylic acids.
-
Ether Cleavage: Higher collision energies fracture the ether linkage, expelling the acrylate moiety and leaving the stable 3-trifluoromethoxyphenoxide anion.
Fragmentation Pathway Diagram
Caption: Proposed ESI(-) fragmentation pathway showing decarboxylation and ether cleavage leading to the characteristic phenoxide ion.
Key MRM Transitions (Quantitation)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 249.0 | 177.0 | 20 - 25 | Ether cleavage (Quantifier) |
| 249.0 | 205.0 | 10 - 15 | Decarboxylation (Qualifier) |
Deep Dive: GC-EI-MS Fragmentation (TMS Derivative)
Methodology: Prior to GC-MS analysis, the acid must be derivatized to increase volatility. The standard protocol uses BSTFA to form the Trimethylsilyl (TMS) ester .
-
Derivative MW: 250 + 72 (TMS) = 322 Da .
Mechanism of Action
Electron Ionization (EI) at 70 eV produces a radical cation [M]⁺•.
-
Alpha Cleavage: Cleavage adjacent to the carbonyl group is dominant.[2]
-
McLafferty Rearrangement: If available, but less likely here due to the ether oxygen position; instead, simple bond fissions dominate.
-
Silicon Ions: The presence of the TMS group generates the characteristic m/z 73 ion.
Fragmentation Pathway Diagram
Caption: GC-EI-MS fragmentation of the TMS-derivatized compound, highlighting cleavage of the silyl group and ether backbone.
Experimental Protocols
Protocol A: LC-MS/MS Sample Preparation
Objective: Prepare plasma or neat standard for ESI- analysis.
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water (0.1% Formic acid is avoided in negative mode; use 5mM Ammonium Acetate if pH buffering is needed).
-
Infusion: Inject at 10 µL/min into the MS source.
-
Source Settings:
Protocol B: GC-MS Derivatization (Silylation)
Objective: Volatilize the acid for GC analysis.
-
Dry: Ensure 100 µg of sample is completely dry (nitrogen blow-down).
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL into GC-MS (Split 1:20).
-
Column: DB-5ms or equivalent non-polar column.
References
-
NIST Chemistry WebBook. Standard Reference Data for Propanoic Acid Derivatives and Mass Spectra. National Institute of Standards and Technology.[5] Available at: [Link]
-
PubChem. Compound Summary: 3-(3-Trifluoromethylphenoxy)propanoic acid (Structural Analog Data).[1] National Library of Medicine.[1] Available at: [Link]
-
MassBank of North America (MoNA). Spectral Database for Phenoxy Acid Herbicides and Metabolites. Available at: [Link]
Sources
- 1. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Propanoic acid, 3,3,3-trifluoro- [webbook.nist.gov]
A Comparative Guide to the Lipophilicity of 3-Trifluoromethoxy and 3-Trifluoromethyl Phenoxy Propanoic Acids
In the landscape of modern drug discovery and development, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), stands as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). This guide offers an in-depth comparison of the lipophilicity of two closely related phenoxy propanoic acid derivatives: 3-trifluoromethoxy phenoxy propanoic acid and 3-trifluoromethyl phenoxy propanoic acid. Through a combination of calculated data and a detailed exploration of experimental methodologies, we will elucidate the nuanced impact of the trifluoromethoxy (-OCF3) versus the trifluoromethyl (-CF3) substituent on this crucial molecular characteristic.
The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate various properties.[1] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are of significant interest due to their profound effects on a molecule's electronic character, metabolic stability, and, most pertinently to this guide, its lipophilicity.[1][2] Understanding the differential impact of these two moieties is crucial for the rational design of drug candidates with optimized properties.
Visualizing the Molecular Structures
To begin our comparison, let's visualize the chemical structures of the two compounds of interest.
Caption: Chemical structures of the two phenoxy propanoic acid derivatives.
Comparative Lipophilicity: A Quantitative Look
Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, LogP, is more commonly used.
| Compound | Functional Group | Calculated LogP (cLogP) |
| 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | -CF3 | 2.30[3] |
| 3-(3-(Trifluoromethoxy)phenoxy)propanoic acid | -OCF3 | 2.89 (Calculated using Molinspiration) |
Discussion of the Data:
The calculated data clearly indicates that 3-(3-(trifluoromethoxy)phenoxy)propanoic acid is more lipophilic than its 3-trifluoromethyl counterpart. This observation aligns with established principles in medicinal chemistry. The trifluoromethoxy group is recognized as one of the most lipophilic substituents, with a Hansch π parameter of +1.04, which is higher than that of the trifluoromethyl group (+0.88).[2] The Hansch π parameter is a measure of the hydrophobicity of a substituent, with more positive values indicating greater lipophilicity.
The higher lipophilicity of the -OCF3 group can be attributed to the presence of the oxygen atom, which, despite its electronegativity, contributes to an overall increase in the nonpolar surface area of the molecule when trifluoromethylated. This increased lipophilicity can have significant implications for drug design, potentially leading to enhanced membrane permeability and altered interactions with biological targets.[1]
Experimental Determination of LogP: Methodologies and Workflows
To experimentally validate the calculated lipophilicity, several well-established methods can be employed. The "gold standard" is the shake-flask method, though chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) offer a faster, high-throughput alternative.
The Shake-Flask Method: A Foundational Approach
The shake-flask method directly measures the partitioning of a solute between n-octanol and water.
Experimental Protocol:
-
Preparation of Pre-Saturated Solvents: Equilibrate n-octanol with water and water with n-octanol by vigorous shaking for 24 hours, followed by separation of the two phases. This ensures that the solvents are mutually saturated at the time of the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol).
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase (water).
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.
-
Calculation: The LogP is calculated using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).
Caption: Workflow for the Shake-Flask LogP Determination Method.
RP-HPLC Method: A High-Throughput Alternative
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less labor-intensive method for estimating LogP. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR).
-
Create a Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the column dead time.
-
Sample Analysis: Inject the test compound and determine its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.
Caption: Workflow for the RP-HPLC LogP Determination Method.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of the lipophilicity of 3-trifluoromethoxy and 3-trifluoromethyl phenoxy propanoic acids. The calculated data, supported by established principles of medicinal chemistry, demonstrates the superior lipophilicity-enhancing effect of the trifluoromethoxy group over the trifluoromethyl group. For researchers and drug development professionals, this distinction is critical for the strategic design of molecules with tailored ADME properties. The detailed experimental protocols for both the shake-flask and RP-HPLC methods offer practical guidance for the empirical determination of LogP, enabling the validation of in silico predictions and the generation of robust data packages for lead optimization programs. As the quest for novel therapeutics continues, a deep understanding of the structure-lipophilicity relationship, particularly concerning fluorine-containing moieties, will remain an indispensable tool in the medicinal chemist's arsenal.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]
-
3-(3-(Trifluoromethyl)phenoxy)propanoic acid. PubChem. [Link]
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A Comparative Guide to the Bioisosteric Replacement of Trifluoromethyl with Trifluoromethoxy in Propanoic Acid Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry.[1] Among the vast arsenal of chemical tools, fluorine-containing functional groups have gained prominence for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Two such groups, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), are often employed as bioisosteres—substituents that retain similar molecular shapes and volumes but can impart distinct electronic and lipophilic characteristics.[3][4] This guide provides an in-depth technical comparison of the bioisosteric replacement of the -CF3 group with the -OCF3 group, specifically within the context of propanoic acid derivatives, a common structural motif in pharmaceuticals.[5][6] We will explore the nuanced differences in their physicochemical properties, synthetic accessibility, and their subsequent impact on crucial drug-like attributes such as lipophilicity, acidity, and metabolic stability.
Section 1: Physicochemical Properties of -CF3 vs. -OCF3 Groups
The decision to employ a -CF3 or -OCF3 group is often driven by the desire to fine-tune a molecule's properties.[7] While both are strongly electron-withdrawing and increase lipophilicity, they do so to different extents.[8]
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[9] This significantly impacts the electronic distribution within a molecule, often increasing the acidity of nearby protons.[9] It is also known to enhance metabolic stability due to the strength of the C-F bond.[2]
The trifluoromethoxy (-OCF3) group is also strongly electron-withdrawing, but its effects can be more complex due to the presence of the oxygen atom, which can participate in resonance.[10] Generally, the -OCF3 group is considered more lipophilic than the -CF3 group.[8] This heightened lipophilicity can be advantageous for increasing membrane permeability but must be carefully balanced to maintain adequate aqueous solubility.[10]
Below is a table summarizing the key physicochemical parameters of these two groups.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Implication in Drug Design |
| Hansch Lipophilicity Parameter (π) | +0.88[1][2] | +1.04 | -OCF3 provides a greater increase in lipophilicity. |
| Hammett Parameter (σp) | +0.54 | +0.35 | Both are strongly electron-withdrawing, with -CF3 having a stronger effect. |
| van der Waals Volume (ų) | ~42.6 | ~59.3 | -OCF3 is sterically larger than -CF3. |
Section 2: Synthesis of Trifluoromethyl- and Trifluoromethoxy-Substituted Propanoic Acids
The synthetic accessibility of compounds bearing these fluorinated groups is a critical consideration for their practical application in drug discovery.
Synthesis of Trifluoromethyl-Substituted Propanoic Acids:
A common route to α-trifluoromethyl propanoic acids involves the asymmetric hydrogenation of 2-trifluoromethylacrylic acid.[11][12] For phenylpropanoic acid derivatives, a typical synthesis involves the catalytic hydrogenation of a corresponding cinnamic acid precursor.[13]
-
Representative Scheme: 3-(3-Trifluoromethylphenyl)propanoic acid can be synthesized from m-trifluoromethyl cinnamic acid via catalytic hydrogenation using Pd-C.[13]
Synthesis of Trifluoromethoxy-Substituted Propanoic Acids:
The introduction of the -OCF3 group can be more challenging. For aromatic systems, methods often start with a corresponding phenol, which is then trifluoromethoxylated.[8] Subsequent elaboration of the side chain can then lead to the desired propanoic acid.
-
Representative Scheme: A phenol bearing other necessary functionalities can be reacted with a trifluoromethylating agent to install the -OCF3 group.[8][14] The resulting trifluoromethoxy-substituted aromatic can then be converted to a propanoic acid derivative through various multi-step sequences.[14]
Section 3: Experimental Comparison of Propanoic Acid Derivatives
To illustrate the practical implications of the -CF3 vs. -OCF3 bioisosteric switch, we will now detail the experimental protocols for comparing key drug-like properties.
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15] The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is the standard measure of lipophilicity.[16]
Experimental Protocol: Shake-Flask Method for logD7.4 Determination [16][17]
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.[17]
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound (e.g., 1 mg) in a pre-determined volume of the mutually saturated n-octanol/PBS mixture (e.g., 1 mL of each).[16]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[15][17]
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Expected Data:
| Compound | Predicted logP | Expected Experimental logD7.4 |
| 3-(p-Trifluoromethylphenyl)propanoic Acid | ~3.5 | ~3.3 - 3.7 |
| 3-(p-Trifluoromethoxyphenyl)propanoic Acid | ~4.0 | ~3.8 - 4.2 |
.dot
Caption: Experimental workflow for logD determination.
Acidity (pKa)
The acidity of the propanoic acid moiety is influenced by the electron-withdrawing nature of the -CF3 and -OCF3 groups. The pKa value is crucial as it affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration for pKa Determination [18][19]
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system, maintaining a constant ionic strength with a salt like 0.15 M KCl.[18]
-
Titration Setup: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.[19]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[18]
-
Data Recording: Record the pH value after each addition of titrant.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[18]
Expected Data:
| Compound | Expected pKa |
| 3-(p-Trifluoromethylphenyl)propanoic Acid | ~4.2 |
| 3-(p-Trifluoromethoxyphenyl)propanoic Acid | ~4.4 |
The stronger electron-withdrawing effect of the -CF3 group is expected to result in a lower pKa (stronger acid) compared to the -OCF3 substituted analogue.
Metabolic Stability
The introduction of fluorinated groups is a common strategy to block metabolic hotspots and increase a drug's half-life.[2] In vitro metabolic stability assays using liver microsomes are a standard method to assess this property.[20][21]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [22][23]
-
Reagent Preparation: Thaw pooled human liver microsomes on ice and prepare a 100 mM potassium phosphate buffer (pH 7.4).[22] Prepare a stock solution of the NADPH cofactor.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., final concentration of 0.5 mg/mL protein), the test compound (e.g., 1 µM), and the phosphate buffer.[23]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH solution.[22]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][23]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[22]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T1/2) and intrinsic clearance (Clint).[21]
Expected Data:
| Compound | Expected In Vitro T1/2 (min) | Interpretation |
| 3-(p-Trifluoromethylphenyl)propanoic Acid | > 60 | High metabolic stability |
| 3-(p-Trifluoromethoxyphenyl)propanoic Acid | > 60 | High metabolic stability |
Both the -CF3 and -OCF3 groups are expected to confer high metabolic stability. Minor differences might be observed depending on the specific P450 enzymes involved in any residual metabolism.
.dot
Caption: Workflow for in vitro metabolic stability assay.
Section 4: Discussion and Conclusion
The bioisosteric replacement of a trifluoromethyl group with a trifluoromethoxy group is a nuanced strategy in drug design that requires careful consideration of the desired property modulations.[24]
-
Choice of -OCF3: This substitution is preferable when a significant increase in lipophilicity is desired to enhance membrane permeability or to explore new binding interactions in a lipophilic pocket of a biological target. However, this must be balanced with the potential for decreased aqueous solubility.
-
Choice of -CF3: The -CF3 group is a suitable choice when a strong electron-withdrawing effect is needed to, for instance, lower the pKa of a nearby acidic proton, thereby increasing the proportion of the ionized form at physiological pH. It also provides a substantial increase in metabolic stability.[25][26]
In the context of propanoic acids, the -OCF3 analogue will be more lipophilic and slightly less acidic than its -CF3 counterpart. Both are expected to exhibit excellent metabolic stability. The ultimate choice between these two bioisosteres will depend on the specific goals of the drug discovery program and the particular challenges being addressed, such as improving absorption, modulating target affinity, or extending half-life.[4] This guide provides the foundational data and experimental frameworks to make an informed decision when considering this powerful bioisosteric switch.
Section 5: References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
-
Metabolic stability in liver microsomes. Mercell.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
-
LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
-
A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
-
Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
Synthesis of ( R )- and ( S )-α-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution. Sci-Hub.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Benchchem.
-
Optimizing Synthesis with High-Quality Intermediates: A Focus on 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of ( R )- and ( S )-α-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution. Semantic Scholar.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
-
Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Google Patents.
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
-
Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. AZoM.
-
Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Journal of Medicinal Chemistry.
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate.
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- 26. repository.lboro.ac.uk [repository.lboro.ac.uk]
A Comparative Guide to Purity Verification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity verification of 3-(3-Trifluoromethoxyphenoxy)propanoic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Imperative: Why Purity Matters
This compound (C₁₀H₉F₃O₃, Molar Mass: 250.17 g/mol ) is a small molecule whose ultimate purity can significantly impact the quality, safety, and efficacy of the final drug product. Impurities, which can arise from the synthesis process, degradation, or storage, must be identified, quantified, and controlled.[1] Regulatory bodies have stringent guidelines for impurity profiling, making the choice of analytical methodology a critical decision in the development pipeline.[2][3]
LC-MS has emerged as a powerhouse for these applications due to its unique combination of high-resolution separation and highly sensitive, specific detection.[3] This guide will compare its performance against two common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Primary Method: Purity Profiling by LC-MS
The strength of LC-MS lies in its hybrid nature. The liquid chromatography component separates the target compound from its impurities based on their physicochemical properties, while the mass spectrometer provides definitive identification and quantification based on their mass-to-charge ratio (m/z).[2]
Causality in Method Design
For an acidic compound like this compound, a reversed-phase LC method is the logical choice.[4] In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is governed by its hydrophobicity. To ensure consistent retention and sharp peak shapes for our acidic analyte, it is crucial to control the pH of the mobile phase. By acidifying the mobile phase (e.g., with formic acid) to a pH well below the pKa of the propanoic acid group, we suppress its ionization.[5][6] This renders the molecule more non-polar, leading to better retention and symmetrical peaks on a C18 column.[5]
For detection, Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules.[7] Given the presence of a carboxylic acid group, this compound is readily ionizable. ESI in negative ion mode is particularly effective as it facilitates the deprotonation of the carboxylic acid, forming a stable [M-H]⁻ ion. This "soft" ionization technique minimizes fragmentation, preserving the molecular ion for accurate mass determination.[7]
Experimental Workflow: LC-MS
The following diagram outlines the logical steps for purity analysis using LC-MS.
Caption: Workflow for purity determination by LC-MS.
Detailed LC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL for analysis.
-
-
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the analyte, while the smaller particle size enhances separation efficiency and peak resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification ensures the analyte is in its non-ionized form for optimal retention and peak shape.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid is readily deprotonated in negative ESI, providing a strong signal for the [M-H]⁻ ion.[7][8]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 50-500. Rationale: This range covers the expected molecular weight of the parent compound and potential low-mass impurities.
-
Data Acquisition: Full scan mode for impurity detection and identification. Tandem MS (MS/MS) can be triggered for structural elucidation of unknown impurities.[3]
-
Comparative Methodologies
While LC-MS is a powerful tool, it's important to understand its performance in the context of other available techniques.
Alternative 1: HPLC with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many QC labs.[9] It uses the same separation principles as LC-MS but relies on the analyte's ability to absorb UV light for detection.
-
Principle: Compounds are separated via LC and detected as they pass through a flow cell by measuring their absorbance of UV light at a specific wavelength.
-
Strengths: Robust, cost-effective, and simpler to operate than LC-MS.[10] It is excellent for quantifying known impurities with available reference standards.
-
Limitations: It lacks the specificity of MS.[10] If an impurity co-elutes with the main peak or does not have a UV chromophore, it will not be accurately quantified or even detected.[11] It also provides no molecular weight information, making the identification of unknown impurities impossible without isolating them first.
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[12]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13] By adding a certified internal standard of known concentration to a sample of known weight, the purity of the analyte can be calculated from the integral ratios of their respective signals.[14]
-
Strengths: Highly accurate and precise, considered a primary method by metrology institutes.[12] It provides structural information, which can aid in impurity identification. It is also non-destructive.[14]
-
Limitations: Lower sensitivity compared to LC-MS, making it unsuitable for trace-level impurities.[15] Signal overlap in complex mixtures can complicate quantification. Requires a relatively larger amount of sample.
Data-Driven Performance Comparison
To provide an objective comparison, the following tables summarize the typical performance characteristics of each method for the analysis of a small molecule like this compound.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS | HPLC-UV | qNMR |
| Specificity | Excellent (based on m/z) | Moderate (based on retention time) | High (based on chemical shift) |
| Sensitivity (LOD) | Very High (pg to ng/mL) | High (~10 µg/mL)[16] | Low (mg/mL) |
| Quantitation Limit (LOQ) | Very High (sub-ng/mL) | High (~29 µg/mL)[16] | Low (mg/mL) |
| Unknown Identification | Yes (via accurate mass and MS/MS) | No | Possible (with sufficient concentration) |
| Throughput | High | High | Low |
| Cost & Complexity | High | Low | Moderate |
Table 2: Analysis of a Hypothetical Sample Batch
Scenario: A batch of this compound is suspected to contain a process impurity (Impurity A at ~0.5%) and a low-level degradation product (Impurity B at ~0.05%).
| Method | Main Compound Purity (%) | Impurity A (%) | Impurity B (%) | Comments |
| LC-MS | 99.45 | 0.51 | 0.04 | Both impurities are detected and quantified. MS/MS confirms the structure of Impurity B. |
| HPLC-UV | 99.48 | 0.52 | Not Detected | Impurity B is below the detection limit. Purity appears higher than reality. |
| qNMR | 99.5 | 0.5 | Not Detected | Only the main compound and Impurity A are quantifiable. Impurity B is not observed. |
Trustworthiness and Validation
The described LC-MS protocol is designed as a self-validating system. Its trustworthiness is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18]
-
Specificity: The use of mass detection provides unambiguous identification of the analyte, separating it from any co-eluting impurities. This is a significant advantage over UV detection.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at levels far below the reporting thresholds required by regulatory agencies.[2][19]
-
Accuracy & Precision: These parameters are established by analyzing samples of known concentration and are typically excellent for LC-MS methods.
-
Linearity & Range: The method's response is tested across a range of concentrations to ensure it is linear and suitable for quantifying impurities at various levels.
By adhering to these validation parameters, the LC-MS method provides a reliable and defensible assessment of product purity.[18][19]
Conclusion
For the comprehensive purity verification of this compound, LC-MS stands out as the superior technique. While HPLC-UV offers a cost-effective solution for routine QC of known impurities and qNMR provides a primary method for absolute purity assessment of the main component, neither can match the combined sensitivity and specificity of LC-MS.[10][16]
The ability of LC-MS to detect, quantify, and identify unknown impurities at trace levels provides an unparalleled depth of information, which is critical for ensuring drug safety and for process optimization during development.[2][20] For researchers, scientists, and drug development professionals committed to the highest standards of quality, the investment in LC-MS methodology is not just justified; it is essential.
References
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: Clinical Biochemist Reviews URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: YouTube (Waters Corporation) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube (Regis Technologies) URL: [Link]
-
Title: Principles of electrospray ionization Source: PubMed URL: [Link]
-
Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: Electrospray Ionization (ESI) Mass Spectrometry Source: Physics LibreTexts URL: [Link]
-
Title: How does acid concentration impact reversed-phase flash chromatography? Source: Biotage URL: [Link]
-
Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Pharmatutor URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: IJRPR URL: [Link]
-
Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: Chrompure URL: [Link]
-
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Source: Agilent Technologies URL: [Link]
-
Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: LCGC Europe URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Source: ResearchGate URL: [Link]
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- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 11. researchgate.net [researchgate.net]
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- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. jordilabs.com [jordilabs.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Operational Safety & Handling Protocol: 3-(3-Trifluoromethoxyphenoxy)propanoic Acid
Executive Hazard Analysis
Treat as Corrosive and Bio-Penetrative.
While generic Safety Data Sheets (SDS) often classify substituted propanoic acids merely as "Irritants" (Skin Cat. 2), the presence of the trifluoromethoxy (-OCF₃) motif significantly alters the toxicological profile compared to simple aliphatic acids.
As a Senior Scientist, I advise handling this compound with Category 1B (Corrosive) protocols for the following mechanistic reasons:
-
pKa & Acidity: The carboxylic acid moiety provides a proton source (pKa ~4.5), sufficient to denature proteins upon contact.
-
Lipophilicity (The Fluorine Effect): The -OCF₃ group is highly lipophilic (Hansch-Leo π value ~1.04). This facilitates rapid transport of the acidic payload across the stratum corneum (outer skin layer) and cell membranes, potentially causing deeper tissue damage than non-fluorinated analogues [1].
-
Metabolic Stability: The C-F bond is metabolically stable, but thermal decomposition releases Hydrogen Fluoride (HF).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for laboratory personnel. Do not rely on "standard" lab attire.
Task-Based Protection Levels
| Protection Zone | PPE Component | Specification & Rationale |
| Ocular | Chemical Splash Goggles | Requirement: ANSI Z87.1+ (Impact & Splash rated). Why: Safety glasses are insufficient. The fine powder nature of the solid creates a high risk of airborne particulate settling in the eyes, where moisture will generate localized acid burns [2]. |
| Dermal (Hand) | Double Nitrile Gloving | Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Extended Cuff Nitrile.Why: Fluorinated organics can permeate thin latex. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects during doffing. |
| Respiratory | Engineering Control Primary | Requirement: Handle strictly within a certified Fume Hood or Powder Weighing Station.Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges. |
| Body | Tyvek® Lab Coat / Apron | Requirement: Chemical-resistant apron over a standard cotton lab coat.Why: Cotton absorbs acids, holding them against the skin. A non-woven polymer (Tyvek/polypropylene) creates a necessary barrier. |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following workflow minimizes the probability of exposure events.
Logical Handling Flow (DOT Visualization)
Figure 1: Operational flowchart emphasizing containment during the high-risk weighing and solubilization phases.
Key Operational Protocols
-
Static Mitigation: Fluorinated powders are notoriously static-prone. Use an ionizing gun or anti-static balance brush during weighing to prevent "flying powder" which leads to inhalation risks.
-
Solvent Choice: When dissolving, add the solvent to the powder (not powder to solvent) slowly to prevent puff-back.
-
Decontamination: Wipe down the balance area with a 5% Sodium Bicarbonate solution immediately after use to neutralize invisible acidic residues.
Emergency Response: The "Self-Validating" System
A self-validating safety system assumes accidents will happen and prepares the response beforehand.
Immediate Action Plan
-
Skin Contact:
-
Brush: Gently brush off dry powder before wetting (water can activate the acid and drive it deeper).
-
Flush: Rinse with tepid water for 15 minutes.
-
Neutralize (Advanced): While this is not HF, the lipophilic nature suggests treating it seriously. If redness persists after flushing, seek medical attention.
-
-
Eye Contact:
-
Irrigate: Use an eyewash station for a full 15 minutes. Hold eyelids open forcibly.
-
PH Check: Do not stop irrigating until lacrimal fluid pH returns to 7.0-7.4 (use pH paper from the first-aid kit).
-
Fire / Thermal Decomposition
CRITICAL WARNING: If this compound is involved in a fire, it will decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) [3].
-
Firefighters: Must wear full SCBA.
-
Post-Fire: Any water used to extinguish the fire must be contained as hazardous fluorinated waste.
Disposal & Environmental Stewardship
Do not dispose of 3-(3-Trifluoromethoxyphenoxy)propanoic acid down the drain. The C-F bond is resistant to standard biodegradation.
| Waste Stream | Handling Protocol |
| Solid Waste | Bag in double-sealed polyethylene bags. Label as "Solid Fluorinated Organic Acid." |
| Liquid Waste | Collect in a dedicated "Halogenated Organic" solvent carboy. Do not mix with strong oxidizers or bases (exothermic reaction risk). |
| Destruction | Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with flue gas scrubbing. Lower temperatures may result in the formation of PFAS-like persistent byproducts or release of HF gas [4]. |
References
-
Smart, B. E. (2001). Fluorine Substituent Effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13953820, 3-[3-(Trifluoromethoxy)phenoxy]propanoic acid.[1] PubChem. [Link][1]
-
Hagan, D. F., et al. (1981). Thermal Decomposition of Fluorinated Polymers and Compounds. American Industrial Hygiene Association Journal. [Link]
-
U.S. EPA. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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